molecular formula C7H9N3O2 B1454176 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile CAS No. 1311317-21-1

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Katalognummer: B1454176
CAS-Nummer: 1311317-21-1
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: ZPPPTNFEUBIOKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile ( 1311317-21-1) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research. This compound features a 5,5-dimethylhydantoin core, a scaffold recognized for its diverse biological activities, strategically functionalized with a cyanoethyl group at the N1 position. This modification enhances its utility as a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. The hydantoin core is a privileged structure in medicinal chemistry. Research has demonstrated its critical role in various pharmacological contexts, such as in the development of antischistosomal agents, where the hydantoin ring is essential for high in vivo efficacy . Furthermore, hydantoin derivatives are actively explored as inhibitors for metalloproteinases, serving as key starting points for the optimization of drug candidates targeting enzymes like ADAMTS7 . The specific substitution pattern on this compound makes it a valuable precursor for constructing more complex molecules, enabling researchers to probe enzyme binding sites and fine-tune properties like solubility and metabolic stability. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Eigenschaften

IUPAC Name

2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-7(2)5(11)9-6(12)10(7)4-3-8/h4H2,1-2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPPTNFEUBIOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217156
Record name 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-21-1
Record name 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Chemical and physical properties of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1) is a specialized heterocyclic building block featuring a 5,5-dimethylhydantoin core substituted at the N1 position with an acetonitrile moiety. Because the hydantoin scaffold is a privileged structure in medicinal chemistry and materials science, functionalizing the sterically hindered and less acidic N1 position unlocks unique conformational spaces for drug discovery. This whitepaper provides a comprehensive analysis of its physicochemical properties, the chemical logic governing its regioselective synthesis, and self-validating experimental protocols for its preparation and analysis.

Structural and Physicochemical Profiling

Understanding the physical properties of this molecule is critical for predicting its behavior in synthetic workflows and biological assays. The addition of the cyanomethyl group at the N1 position eliminates a key hydrogen bond donor compared to the parent 5,5-dimethylhydantoin, significantly altering its solubility and partition coefficient.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
CAS Registry Number 1311317-21-1
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Exact Mass 167.0695 Da
Topological Polar Surface Area (TPSA) ~90.3 Ų
Hydrogen Bond Donors / Acceptors 1 (N3-H) / 3 (C=O, C=O, C≡N)
Predicted LogP 0.15 – 0.45
InChI Key ZPPPTNFEUBIOKO-UHFFFAOYSA-N
Solubility Profile Soluble in DMF, DMSO, MeCN; Moderately soluble in H₂O

Note: Solubility extrapolations are based on the [3], which exhibits high solubility in polar aprotic solvents.

Chemical Reactivity & Regioselective Synthesis

The N1 vs. N3 Acidity Paradigm

The hydantoin ring contains two nitrogen atoms with distinct electronic environments. The N3 proton is flanked by two carbonyl groups (C2 and C4), allowing its conjugate base to delocalize negative charge across both oxygen atoms. Consequently, N3 is relatively acidic (pKa ~8.5). In contrast, the N1 proton is adjacent to only one carbonyl (C2) and an sp³-hybridized carbon (C5), limiting resonance stabilization and resulting in a much higher pKa (~11.0).

Direct alkylation of 5,5-dimethylhydantoin with bromoacetonitrile using a mild base (e.g., K₂CO₃) will exclusively yield the N3-alkylated isomer. To synthesize the N1-acetonitrile derivative, chemists must employ a regioselective protection-alkylation-deprotection strategy. As detailed in [1], manipulating these pKa differences is the cornerstone of hydantoin derivatization.

Mechanistic Strategy: Why PMB and CAN?

To achieve N1-alkylation, N3 must be transiently blocked.

  • Protection: We utilize p-methoxybenzyl chloride (PMB-Cl).

  • Alkylation: With N3 blocked, a strong base like Sodium Hydride (NaH) is used to deprotonate the less acidic N1, followed by nucleophilic attack on bromoacetonitrile.

  • Deprotection (Causality): Standard benzyl deprotection uses catalytic hydrogenation (H₂/Pd-C). However, applying H₂/Pd-C to our intermediate would disastrously reduce the sensitive nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Therefore, PMB is chosen because it can be oxidatively cleaved using Ceric Ammonium Nitrate (CAN), leaving the nitrile perfectly intact.

Synthesis A 5,5-Dimethylhydantoin (Starting Material) B N3-Protection (PMB-Cl, K2CO3, DMF) A->B C 3-PMB-5,5-dimethylhydantoin (Intermediate 1) B->C D N1-Alkylation (BrCH2CN, NaH, THF) C->D E 1-(Cyanomethyl)-3-PMB- 5,5-dimethylhydantoin (Intermediate 2) D->E F N3-Deprotection (CAN, MeCN/H2O) E->F G 2-(5,5-Dimethyl-2,4-dioxo- imidazolidin-1-yl)acetonitrile F->G

Regioselective synthesis pathway for N1-alkylated hydantoin via PMB protection.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis Workflow

This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at each chemical transformation.

Step 1: N3-Protection

  • Dissolve 5,5-dimethylhydantoin (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to selectively deprotonate N3.

  • Dropwise add PMB-Cl (1.1 eq). Heat to 60°C for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 129.06 [M+H]⁺) is replaced by the PMB-intermediate mass (m/z 249.12 [M+H]⁺).

  • Quench with water, extract with EtOAc, and concentrate to yield Intermediate 1.

Step 2: N1-Alkylation

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous THF at 0°C under an inert N₂ atmosphere.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Causality: The strong base is mandatory to abstract the N1 proton (pKa ~11).

  • After H₂ evolution ceases, add bromoacetonitrile (1.5 eq) and allow warming to room temperature over 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The highly lipophilic Intermediate 2 will elute significantly faster than Intermediate 1.

Step 3: Oxidative Deprotection

  • Dissolve Intermediate 2 in a 4:1 mixture of Acetonitrile/Water.

  • Add Ceric Ammonium Nitrate (CAN, 3.0 eq) portion-wise at 0°C. Causality: CAN oxidizes the electron-rich PMB aromatic ring, releasing the free N3-H without reducing the nitrile.

  • Stir for 1 hour. Quench with saturated aqueous NaHCO₃.

  • Extract with Dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to isolate the final product.

Protocol B: HPLC-UV/MS Analytical Verification

Hydantoins lack highly conjugated extended chromophores; therefore, low-wavelength UV detection or mass spectrometry is required.

  • Column Selection: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Low-silanol columns prevent peak tailing caused by secondary interactions with the hydantoin's imide/amide nitrogens.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade H₂O.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Detection: UV at 210 nm and ESI+ MS.

  • Self-Validation: Inject a blank (Mobile Phase A) to confirm no column carryover. The target compound will present a sharp peak with an extracted ion chromatogram (XIC) of m/z 168.07 [M+H]⁺.

Applications in Drug Discovery

The 5,5-dimethylhydantoin scaffold is a highly versatile pharmacophore. While historical applications focused on voltage-gated sodium channels (e.g., the antiepileptic drug Phenytoin), modern research has expanded its utility. As demonstrated in recent studies on [2], N-alkylated hydantoins serve as potent inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, acting as critical antibiotic adjuvants.

The N1-acetonitrile derivative serves as a rigidified, polar-functionalized intermediate that can be further elaborated (e.g., reduction of the nitrile to a primary amine, or tetrazole formation) to probe these complex biological targets.

Pharmacology Core Hydantoin Scaffold (5,5-Dimethyl substituted) Target1 Voltage-Gated Na+ Channels (Antiepileptic Activity) Core->Target1 Phenytoin analogs Target2 Msr(A) Efflux Pump (Antibiotic Adjuvant) Core->Target2 Phenylpiperazine derivs Target3 Alpha-1 Adrenoceptors (Hypotensive Agents) Core->Target3 N-alkylated derivs

Pharmacological targets of 5,5-dimethylhydantoin derivatives.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews (ACS Publications) URL:[Link]

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Molecules (MDPI) URL:[Link]

  • Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Technical Whitepaper: Physicochemical Profiling and Regioselective Synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin (2,4-dioxoimidazolidine) scaffold is a privileged pharmacophore in drug discovery, forming the structural core of numerous antiepileptic, antiandrogenic, and hypoglycemic agents[1]. Specifically, 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1) represents a highly functionalized building block where the N1 position is selectively alkylated with a cyanomethyl group.

This technical guide provides an authoritative breakdown of the compound's quantitative physicochemical parameters, the regiochemical causality governing its synthesis, and a self-validating experimental protocol designed to eliminate isomeric impurities.

Chemical Identity & Quantitative Parameters

In high-resolution drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between isobaric metabolites requires sub-ppm mass accuracy. The exact mass of this compound (167.0695 Da) serves as the primary analytical checkpoint to differentiate the target nitrile-hydantoin from potential ring-opened urea intermediates.

Table 1: Physicochemical and Mass Spectrometry Data
ParameterValueAnalytical Relevance
Chemical Formula C₇H₉N₃O₂Defines isotopic distribution patterns.
CAS Registry Number 1311317-21-1Unique identifier for regulatory compliance.
Molecular Weight (MW) 167.17 g/mol Used for stoichiometric reaction scaling[2].
Monoisotopic Exact Mass 167.0695 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Theoretical m/z [M+H]⁺ 168.0768Primary target ion in positive ESI mode.
Theoretical m/z [M+Na]⁺ 190.0587Secondary confirmation ion (sodium adduct).

Structural Causality & Regiochemical Challenges

A fundamental challenge in hydantoin chemistry is the differential reactivity of the two nitrogen atoms (N1 and N3). Understanding this causality is critical for designing a robust synthesis:

  • N3 Acidity (The Pitfall): The N3 proton is flanked by two carbonyl groups (C2 and C4). This imide-like environment allows for robust resonance stabilization of the conjugate base, resulting in a pKa of ~8.5. Consequently, under standard basic alkylation conditions, N3 is deprotonated and alkylated almost exclusively[1].

  • N1 Nucleophilicity: The N1 position is amide-like (flanked by only one carbonyl) and sterically hindered by the adjacent 5,5-dimethyl groups. Its pKa is significantly higher (~12–13).

The Direct Alkylation Failure: Attempting to synthesize 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile by directly reacting 5,5-dimethylhydantoin with bromoacetonitrile inherently leads to 3-alkylated or 1,3-dialkylated mixtures. To achieve 100% N1-regioselectivity, researchers must abandon direct alkylation in favor of a de novo cyclization approach.

De Novo Regioselective Synthesis Protocol

To establish a self-validating system, we utilize a bottom-up synthesis starting from an N-alkylated amino acid. By forming the C–N bond before the hydantoin ring is closed, the cyanomethyl substituent is permanently locked at the N1 position.

Synthesis_Pathway A 2-Amino-2-methylpropanoic acid (AIB) B N-(Cyanomethyl)-AIB Intermediate A->B Bromoacetonitrile K2CO3, MeCN/H2O C Urea Intermediate B->C KOCN, HCl Room Temp D 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (Target Compound) C->D Acidic Cyclization Heat (80°C)

Fig 1: De novo regioselective synthesis of 1-substituted 5,5-dimethylhydantoin via AIB alkylation.

Step-by-Step Methodology

Phase 1: Preparation of N-(Cyanomethyl)-2-amino-2-methylpropanoic acid

  • Reagent Assembly: Suspend 2-amino-2-methylpropanoic acid (AIB, 10.0 mmol) and K₂CO₃ (15.0 mmol) in a 1:1 mixture of Acetonitrile/H₂O (20 mL).

  • Controlled Alkylation: Add bromoacetonitrile (10.5 mmol) dropwise at 0 °C. Causality: Low temperatures suppress the over-alkylation of the secondary amine.

  • Maturation: Stir the reaction at room temperature for 12 hours.

  • Isolation: Acidify the aqueous layer to pH ~4 using 1M HCl to precipitate the zwitterionic intermediate. Filter and dry under high vacuum.

Phase 2: Urea Formation and Intramolecular Cyclization

  • Activation: Dissolve the N-(cyanomethyl)-AIB intermediate (5.0 mmol) in water containing 1.0 equivalent of HCl.

  • Urea Condensation: Add potassium cyanate (KOCN, 6.0 mmol) portion-wise at room temperature. Stir for 2 hours. Causality: Cyanic acid (generated in situ) reacts with the secondary amine to form a transient urea intermediate.

  • Dehydrative Cyclization: Heat the mixture to 80 °C for 4 hours. The terminal nitrogen of the urea attacks the carboxylic acid, ejecting water and closing the 5-membered hydantoin ring.

  • Purification: Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash with brine, concentrate in vacuo, and recrystallize from ethanol.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesized batch, the analytical workflow must explicitly prove both the exact mass and the regiochemistry.

Validation_Workflow A Crude Synthesized Batch B LC-HRMS (ESI+) A->B Mass Profiling C 1H & 13C NMR (DMSO-d6) A->C Structural Elucidation D Exact Mass Confirmed m/z: 168.0768 [M+H]+ B->D E Regiochemistry Confirmed N3-H present (~10.5 ppm) C->E

Fig 2: Self-validating analytical workflow combining HRMS and NMR for structural confirmation.

Protocol for Structural Proof
  • High-Resolution Mass Spectrometry (HRMS): Run the sample via Q-TOF LC/MS in ESI+ mode. The presence of the m/z 168.0768 [M+H]⁺ peak confirms the dehydration/cyclization is complete. If a peak at m/z 186.087 is observed, it indicates an uncyclized urea intermediate (+18 Da for H₂O).

  • ¹H NMR Regiochemical Differentiation: Dissolve the sample in DMSO-d₆ (crucial for preventing rapid proton exchange).

    • If the product is the correct N1-isomer: A broad singlet integrating to 1H will appear at ~10.5–10.8 ppm , corresponding to the highly deshielded N3-H (flanked by two carbonyls).

    • If the product is the incorrect N3-isomer: The signal at ~10.5 ppm will be absent, and a new signal at ~8.0–8.5 ppm (N1-H) will appear.

    • Observing the ~10.5 ppm signal definitively validates the success of the de novo regioselective protocol.

References

  • Meusel, M., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold". Chemical Reviews, ACS Publications, 2017. Available at:[Link]

  • Taleb, et al. "Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds". International Journal of Molecular Sciences, MDPI, 2024. Available at:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5,5-Dimethylhydantoin and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) and its derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, industrial processes, and as synthetic intermediates.[1][2] Their utility is intrinsically linked to the stability of the hydantoin ring system. A comprehensive understanding of the thermodynamic stability of these molecules is paramount for predicting their behavior under various conditions, ensuring the efficacy and safety of resulting products, and optimizing synthesis and storage protocols. This guide provides a detailed exploration of the factors governing the thermodynamic stability of 5,5-dimethylhydantoin derivatives, supported by experimental insights and analytical methodologies.

The core 5,5-dimethylhydantoin structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two methyl groups attached to the fifth carbon.[1] This substitution pattern significantly influences the molecule's electronic and steric properties, contributing to its overall stability.[1]

Core Principles of Thermodynamic Stability

The thermodynamic stability of 5,5-dimethylhydantoin derivatives is primarily dictated by the inherent stability of the hydantoin ring and the influence of substituents. Key factors include:

  • Ring Strain and Conformation: The five-membered hydantoin ring is relatively stable. However, substituents on the ring can introduce steric strain, influencing the preferred conformation and overall energy of the molecule.

  • Resonance and Aromaticity: While not aromatic, the hydantoin ring exhibits resonance stabilization through the delocalization of lone pairs of electrons on the nitrogen atoms with the adjacent carbonyl groups. This contributes to the planarity and stability of the ring system.

  • Tautomerism: Hydantoin and its derivatives can exist in different tautomeric forms, primarily the diketo and keto-enol forms. Computational studies have shown that the diketo form is the most stable and predominant tautomer for the parent hydantoin, a key factor in its predictable chemical behavior.[3]

  • Intermolecular Forces: In the solid state, hydrogen bonding between the N-H protons and carbonyl oxygens of adjacent molecules plays a crucial role in the crystal lattice energy and, consequently, the overall stability.

Factors Influencing the Stability of 5,5-Dimethylhydantoin Derivatives

The stability of the core 5,5-dimethylhydantoin structure can be significantly modified by the nature and position of substituents.

Substitution at N-1 and N-3 Positions

Derivatives with substituents at the N-1 and N-3 positions are of significant interest. Halogenation at these positions, for instance, leads to compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), which are widely used as disinfectants and oxidizing agents.[4][5]

  • Halogenation: The introduction of halogens (e.g., Cl, Br) at the N-1 and N-3 positions creates N-halamine compounds.[4] These derivatives are relatively stable solids but can undergo hydrolysis to release hypohalous acids, the active antimicrobial species.[4][6] The thermal stability of these halogenated derivatives is a critical safety consideration, as they can undergo exothermic decomposition at elevated temperatures.[4][7] Studies have shown that 1,3-dibromo-5,5-dimethylhydantoin exhibits greater thermal safety compared to its dichlorinated counterpart.[4]

  • Alkylation and Arylation: The synthesis of N-alkyl and N-aryl derivatives is a common strategy in drug development to modulate properties like solubility, lipophilicity, and biological activity.[8] The stability of these derivatives is generally high, though the specific substituent can influence susceptibility to hydrolysis or enzymatic degradation.

Substitution at the C-5 Position

While this guide focuses on 5,5-dimethylhydantoin, it is noteworthy that substitutions at the C-5 position with groups other than methyl are central to the development of many anticonvulsant drugs like phenytoin and mephenytoin.[9] The nature of the C-5 substituents dramatically impacts the pharmacological activity and metabolic stability of the hydantoin ring.[9]

Experimental Assessment of Thermodynamic Stability

A variety of analytical techniques are employed to evaluate the thermodynamic stability of 5,5-dimethylhydantoin and its derivatives.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal properties of these compounds.

  • DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, enthalpy of fusion, and to detect exothermic decomposition events.[2][4] 5,5-Dimethylhydantoin itself has a melting point in the range of 174-177°C, indicating good thermal stability under normal conditions.[1]

  • TGA measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperature and the nature of the degradation process. For instance, TGA can reveal the loss of volatile decomposition products.[4]

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and spectroscopic techniques are essential for stability-indicating studies.

  • HPLC is a cornerstone for quantifying the parent compound and its degradation products over time under various stress conditions (e.g., heat, humidity, light, pH).[10] Developing a stability-indicating HPLC method involves demonstrating specificity, allowing for the accurate measurement of the active pharmaceutical ingredient in the presence of its degradants.

  • GC-MS is particularly useful for identifying volatile degradation products.[3][6][11] For example, it has been used to quantify 5,5-dimethylhydantoin as a degradation product of 1,3-dibromo-5,5-dimethylhydantoin in food samples.[6][11]

Degradation Pathways

Understanding the potential degradation pathways of 5,5-dimethylhydantoin derivatives is crucial for predicting their long-term stability and identifying potential impurities.

Hydrolysis

The hydantoin ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening and the formation of various degradation products. For N-halogenated derivatives, hydrolysis is a key step in their mechanism of action, releasing hypohalous acid.[6][7]

Thermal Decomposition

At elevated temperatures, 5,5-dimethylhydantoin and its derivatives can undergo complex decomposition reactions. For halogenated hydantoins, thermal decomposition can be hazardous, producing toxic gases such as nitrogen oxides, cyanides, and chloromethane.[4] The presence of water can significantly increase the thermal hazard of these compounds.[4]

Photodegradation

Exposure to light, particularly UV radiation, can also induce degradation of certain hydantoin derivatives. Photostability studies are a critical component of the overall stability assessment, especially for drug products.

Visualization of Key Concepts

Factors Influencing Stability

G Thermodynamic_Stability Thermodynamic Stability of 5,5-Dimethylhydantoin Derivatives Core_Principles Core Principles Thermodynamic_Stability->Core_Principles Substituent_Effects Substituent Effects Thermodynamic_Stability->Substituent_Effects Environmental_Factors Environmental Factors Thermodynamic_Stability->Environmental_Factors Ring_Strain Ring Strain & Conformation Core_Principles->Ring_Strain Resonance Resonance Core_Principles->Resonance Tautomerism Tautomerism (Diketo form is stable) Core_Principles->Tautomerism Intermolecular_Forces Intermolecular Forces (Hydrogen Bonding) Core_Principles->Intermolecular_Forces N1_N3_Sub N-1 & N-3 Substitution Substituent_Effects->N1_N3_Sub C5_Sub C-5 Substitution Substituent_Effects->C5_Sub Temperature Temperature Environmental_Factors->Temperature pH pH (Hydrolysis) Environmental_Factors->pH Light Light (Photodegradation) Environmental_Factors->Light Moisture Moisture Environmental_Factors->Moisture Halogenation Halogenation (e.g., DBDMH, DCDMH) N1_N3_Sub->Halogenation Alkylation_Arylation Alkylation/Arylation N1_N3_Sub->Alkylation_Arylation

Sources

Mechanistic Profiling of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile: A Bifunctional Pharmacophore Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmacological probes, low-molecular-weight building blocks often serve as the critical foundation for understanding complex biological targets. 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1) is a synthetic fragment characterized by a molecular weight of 167.17 g/mol [1]. While not deployed as a standalone therapeutic, it is a highly valuable bifunctional probe. By combining a 5,5-dimethylhydantoin core with an N-1 acetonitrile appendage, this molecule provides a unique structural window into voltage-gated sodium channel (VGSC) modulation and nuclear receptor antagonism.

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a dynamic participant in biological systems. This whitepaper deconstructs its mechanism of action, details its metabolic fate, and provides field-proven, self-validating protocols for quantifying its target engagement.

Structural Deconstruction & Pharmacophore Mapping

To understand the biological behavior of this molecule, we must isolate its functional groups and map them to their respective target interactions:

  • The 5,5-Dimethylhydantoin Core: This heterocycle is the classical pharmacophore found in frontline antiepileptic drugs like phenytoin and ethotoin[2]. It acts primarily through hydrogen bonding, utilizing its imide nitrogen (N-3) as a donor and its carbonyl oxygens as acceptors.

  • The N-1 Acetonitrile Appendage: Unsubstituted hydantoins typically exhibit high acidity at the N-1 position. Alkylation with an acetonitrile group neutralizes this acidity, alters the molecular dipole moment, and introduces a weak electrophilic center. The nitrile group can act as a hydrogen-bond acceptor or participate in covalent interactions with nucleophilic cysteine residues in target binding pockets.

Primary Mechanism of Action: VGSC State-Dependent Modulation

The primary biological target for the hydantoin scaffold is the Voltage-Gated Sodium Channel (VGSC), specifically neuronal subtypes like Nav1.2. The mechanism of action is strictly state-dependent .

Hydantoins do not block the resting (closed) state of the channel. Instead, they exhibit high-affinity binding to the fast-inactivated state [3]. During an action potential, the channel opens and is rapidly occluded by the intracellular IFM (Ile-Phe-Met) motif. This conformational shift exposes a hydrophobic binding pocket in the inner vestibule of the pore, specifically involving residues Phe-1764 and Tyr-1771 in domain IV-S6[3].

The 5,5-dimethylhydantoin core intercalates between these aromatic residues. The imide group forms a critical polar bond with the electron-donating π system of Phe-1764, while the N-1 acetonitrile group projects toward the aqueous pore, stabilizing the channel in its inactivated conformation and preventing premature recovery[4].

VGSC_Modulation Resting Resting State (Closed) Open Open State (Active) Resting->Open Depolarization Inactivated Fast-Inactivated State (IFM Motif Engaged) Open->Inactivated Milliseconds Inactivated->Resting Repolarization DrugBound Drug-Bound Inactivated (Hydantoin Stabilized) Inactivated->DrugBound Probe Binding (Phe-1764/Tyr-1771) DrugBound->Resting Slowed Recovery

VGSC state transitions highlighting hydantoin-mediated stabilization of the inactivated state.

Secondary Mechanism: Antiandrogen Receptor (AR) Profiling

Beyond ion channels, the N-1 alkylated 5,5-dimethylhydantoin scaffold is the structural cornerstone of nonsteroidal antiandrogens such as nilutamide[2]. In nilutamide, N-1 alkylation with a substituted aromatic ring drives high-affinity binding to the Androgen Receptor (AR), blocking adrenal and prostatic androgens to inhibit cellular growth[2].

In 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile, the bulky aromatic group is replaced by a linear acetonitrile moiety. While it lacks the steric bulk required for nanomolar AR antagonism, the electron-withdrawing nature of the nitrile group mimics the electronic effects of nilutamide's substituents. This makes the molecule an excellent low-molecular-weight fragment probe for mapping the steric constraints of the AR ligand-binding domain in competitive binding assays.

Metabolic Fate and Biotransformation Liabilities

From a pharmacokinetic perspective, the N-1 acetonitrile appendage introduces specific metabolic liabilities that must be accounted for in biological assays. Cytochrome P450 (CYP) enzymes frequently target aliphatic nitriles for α-hydroxylation.

This biotransformation yields an unstable cyanohydrin intermediate, which rapidly decomposes to release free cyanide and the corresponding N-1 unsubstituted 5,5-dimethylhydantoin. As an Application Scientist, I mandate that any in vitro cell-based assay utilizing this compound over prolonged incubation periods (>24 hours) must include a parallel cytotoxicity screen. This ensures that observed phenotypic changes are due to true target engagement rather than off-target cyanide-induced mitochondrial toxicity.

Quantitative Data Presentation

The following tables summarize the physicochemical parameters and the extrapolated state-dependent binding kinetics of this fragment probe.

Table 1: Physicochemical & Pharmacological Profile

Property / ParameterValue / DescriptionRationale / Biological Implication
CAS Number 1311317-21-1Primary chemical identifier[1].
Molecular Weight 167.17 g/mol Ideal size for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (N-3 position)Critical for interaction with Nav pore residues (Phe-1764).
H-Bond Acceptors 3 (Carbonyls, Nitrile)Enables dipole-dipole interactions within target pockets.
GHS Classification Acute Tox. 4Highlights the need for proper handling due to nitrile toxicity[1].

Table 2: State-Dependent Binding Kinetics (VGSC)

Channel StateRelative Affinity (Kd)Structural Driver
Resting (Closed) Low (>500 µM)Inner pore binding site is sterically occluded.
Open (Active) Moderate (~200 µM)Transient aqueous access allows rapid, low-affinity entry[5].
Fast-Inactivated High (~50-100 µM)IFM motif engagement exposes the high-affinity binding pocket.

Experimental Protocols: Self-Validating Systems

To accurately quantify the pharmacological activity of this compound, researchers must use techniques that isolate specific conformational states of the target. The following whole-cell patch-clamp protocol is designed as a self-validating system to measure state-dependent block.

Protocol: Patch-Clamp Electrophysiology for VGSC Target Engagement

Causality & Rationale: We cannot rely on standard resting-state block for a low-affinity fragment. The compound's binding kinetics require us to artificially drive the channels into the inactivated state using specific voltage steps.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels. Plate on glass coverslips 24 hours prior to recording.

  • Solution Assembly:

    • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Note: CsF is used to block outward potassium currents, isolating the inward sodium current.

  • Establish Whole-Cell Configuration: Achieve a seal resistance of >1 GΩ before rupturing the membrane. Compensate for series resistance by at least 80%.

  • Voltage-Step Protocol (The Self-Validating Step):

    • Resting Block Assessment: Hold cells at -120 mV (channels fully closed). Apply a 20 ms test pulse to 0 mV. Measure peak current.

    • Inactivated Block Assessment: Hold cells at -70 mV (driving ~50% of channels into the inactivated state). Apply a 20 ms test pulse to 0 mV.

  • Compound Perfusion: Perfuse 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile at concentrations ranging from 10 µM to 500 µM.

  • Data Analysis: A true hydantoin-like mechanism will show minimal current reduction from the -120 mV holding potential, but a significant, dose-dependent reduction in current from the -70 mV holding potential.

Protocol_Workflow Prep 1. Cell Prep HEK293-Nav1.2 Patch 2. Whole-Cell Patch Clamp Prep->Patch Perfusion 3. Compound Perfusion (1-100 µM) Patch->Perfusion Voltage 4. Voltage Step Protocols Perfusion->Voltage Analysis 5. Data Analysis (IC50 & Kinetics) Voltage->Analysis

Step-by-step workflow for evaluating VGSC target engagement via whole-cell patch-clamp.

References

  • NextSDS Chemical Database Title: 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile — Chemical Substance Information Source: NextSDS URL:[Link]

  • National Institutes of Health (PMC) Title: Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes Source: NIH / PubMed Central URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) Title: Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel Source: PNAS URL:[Link]

  • American Chemical Society (ACS Publications) Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews URL:[Link]

  • Molecular Pharmacology (DOI) Title: Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore Source: Molecular Pharmacology URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N1-Alkylation for the Synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticonvulsants, antiandrogens, and antimicrobial agents [1]. Derivatization of the hydantoin core often requires precise regiocontrol, as the heterocyclic ring contains two distinct nitrogen atoms (N1 and N3) capable of undergoing alkylation.

This application note details a highly optimized, regioselective protocol for the synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1). By leveraging kinetic deprotonation strategies in aprotic media, this methodology bypasses the need for tedious N3-protection/deprotection sequences, enabling direct N1-alkylation with chloroacetonitrile.

Mechanistic Rationale: Overcoming N3 Thermodynamic Preference

The fundamental challenge in hydantoin functionalization is the differential acidity of the two nitrogen protons. The imide-like N3 proton is significantly more acidic ( pKa​≈8.5 ) than the amide-like N1 proton ( pKa​≈13 )[2].

Under standard thermodynamic conditions (e.g., using weak bases like K2​CO3​ in polar aprotic solvents like DMF), deprotonation occurs almost exclusively at the N3 position, leading to N3-alkylated products [3]. To achieve selective N1-alkylation without prior N3-protection, the reaction must be driven kinetically.

The Causality of Experimental Choices:

  • Base Selection (tBuOK): A strong, sterically hindered base like Potassium tert-butoxide (tBuOK) is required to rapidly deprotonate the N1 position.

  • Solvent Selection (Anhydrous THF): Unlike DMF, which stabilizes the thermodynamically favored N3-anion, THF is a less polar aprotic solvent that, when combined with a potassium counterion, facilitates the formation of a reactive N1-potassium complex [2].

  • Temperature Control (0 °C to RT): Initiating the deprotonation at 0 °C minimizes the equilibrium shift back to the N3-anion and prevents the degradation of the electrophile (chloroacetonitrile).

Reaction Pathway Visualization

G SM 5,5-Dimethylhydantoin (Starting Material) Base tBuOK / THF (Kinetic Control) SM->Base Deprotonation (0 °C) Anion N1-Deprotonated Intermediate Base->Anion Favored in THF SideProduct N3-Alkylated (Thermodynamic) Base->SideProduct If K2CO3/DMF used Reagent Chloroacetonitrile (Electrophile) Anion->Reagent SN2 Attack Product N1-Alkylated Product (Target) Reagent->Product High Yield

Figure 1: Kinetic vs. Thermodynamic control in the regioselective alkylation of 5,5-dimethylhydantoin.

Optimization Data

To validate the self-correcting nature of this protocol, solvent and base screening was conducted. The data below illustrates why tBuOK/THF was selected over traditional conditions.

EntryBase (Equiv)SolventTemp (°C)N1-Alkylation Yield (%)N3-Alkylation Yield (%)Dialkylation (%)
1 K2​CO3​ (1.5)DMF80< 588 Trace
2NaH (1.2)DMF0 to RT224525
3KHMDS (1.2)THF-78 to RT651510
4 tBuOK (1.2) THF 0 to RT 82 < 5< 5

Table 1: Condition optimization for the reaction of 5,5-dimethylhydantoin with chloroacetonitrile.

Step-by-Step Experimental Protocol

Reagents Required:

  • 5,5-Dimethylhydantoin (CAS: 77-71-4): 10.0 mmol (1.28 g)

  • Potassium tert-butoxide (tBuOK): 12.0 mmol (1.35 g)

  • Chloroacetonitrile (CAS: 107-14-2): 15.0 mmol (1.13 g / 0.95 mL)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

  • Saturated aqueous NH4​Cl solution: 20 mL

Equipment:

  • Oven-dried 100 mL two-neck round-bottom flask

  • Magnetic stirrer and Teflon-coated stir bar

  • Nitrogen/Argon manifold (Schlenk line)

  • Addition funnel

Procedure:

  • System Preparation: Equip the oven-dried flask with a magnetic stir bar and a rubber septum. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to ensure an anhydrous environment. Moisture will quench the tBuOK, severely depressing the yield.

  • Substrate Dissolution: Add 5,5-dimethylhydantoin (1.28 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous THF. Stir until a clear solution is achieved.

  • Kinetic Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Weigh tBuOK (1.35 g, 12.0 mmol) rapidly to minimize atmospheric moisture absorption. Add the tBuOK portion-wise over 5 minutes.

    • Observation: The solution may turn slightly cloudy as the potassium salt of the hydantoin forms.

  • Anion Maturation: Maintain the reaction at 0 °C and stir for 30 minutes. This ensures complete deprotonation at the N1 position before the electrophile is introduced.

  • Electrophilic Addition: Dilute chloroacetonitrile (0.95 mL, 15.0 mmol) in 10 mL of anhydrous THF in the addition funnel. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir continuously for 4 to 6 hours.

    • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.2 ) should disappear, replaced by a new, higher-running spot ( Rf​≈0.45 ).

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4​Cl to neutralize any unreacted base. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% Ethyl Acetate in Hexanes) to afford the pure target compound.

Analytical Characterization Checkpoints

To ensure trustworthiness and validate the regioselectivity, the following analytical checkpoints must be met for the isolated product:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR ( CDCl3​ , 400 MHz): The defining feature of N1-alkylation is the presence of the N3-H broad singlet at ≈8.2 ppm (if not exchanged). The methylene protons of the acetonitrile group will appear as a sharp singlet at ≈4.4 ppm. The gem-dimethyl groups will appear as a singlet at ≈1.4 ppm [3].

  • Mass Spectrometry (ESI+): Calculated for C7​H9​N3​O2​ [M+H]+ : 168.07; Found: 168.1.

References

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Application Note: Regioselective Synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 1311317-21-1

Introduction and Mechanistic Insights

The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged pharmacophore in drug discovery. Synthesizing N1-substituted derivatives, such as 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile , presents a classic regioselectivity challenge.

The hydantoin ring contains two distinct nitrogen atoms:

  • N3 (Imide-like): Flanked by two strongly electron-withdrawing carbonyl groups, making its proton highly acidic ( pKa​≈8.5 ).

  • N1 (Amide-like): Adjacent to only one carbonyl group and an sp3 hybridized carbon (C5), making it significantly less acidic ( pKa​≈13−14 ).

Because of this thermodynamic discrepancy, standard base-catalyzed alkylation (using K2​CO3​ , NaOH , or NaH ) predominantly yields the N3-alkylated isomer [1]. To force alkylation at the N1 position, researchers must manipulate the reaction kinetics and sterics. This application note details two field-proven methodologies to achieve N1-selectivity: a modern Direct N1-Alkylation using bulky potassium bases [2], and a highly robust N3-Protection/Deprotection Strategy [3].

Regioselectivity and Base Selection

The choice of base and solvent is the primary driver of causality in hydantoin alkylation. Standard bases deprotonate the thermodynamic sink (N3). However, utilizing bulky potassium bases (like tBuOK or KHMDS ) in non-polar or moderately polar aprotic solvents (like THF) alters the coordination state of the intermediate anion. The immense steric bulk of these bases shields the N3 position, kinetically driving the electrophilic attack of bromoacetonitrile to the N1 position.

Regioselectivity SM 5,5-Dimethylhydantoin (Starting Material) N3 N3-Alkylation (Standard Bases) SM->N3 K2CO3 / NaH (Thermodynamic) N1 N1-Alkylation (Target Compound) SM->N1 tBuOK / KHMDS (Kinetic/Steric)

Fig 1. Regioselective pathways for 5,5-dimethylhydantoin alkylation based on base selection.
Table 1: Base Selection and Regioselectivity Matrix
BaseSolventPrimary Alkylation SiteMechanistic Rationale
K2​CO3​ DMF / AcetoneN3 Deprotonates the most acidic proton (imide N3, pKa​∼8.5 ).
NaH DMFN3 Strong, unhindered base; forms the thermodynamic N3 anion.
tBuOK THFN1 Bulky potassium base alters coordination, sterically favoring N1.
KHMDS THFN1 Extreme steric hindrance prevents N3 reaction, directing to N1.

Experimental Protocols

Protocol A: Direct N1-Selective Alkylation (Modern Approach)

This protocol utilizes the steric bulk of potassium tert-butoxide to achieve direct N1-alkylation, bypassing the need for protecting groups [2]. Bromoacetonitrile is preferred over chloroacetonitrile due to its superior leaving group ability in SN​2 displacements.

Reagents & Catalysts:

  • 5,5-Dimethylhydantoin (1.0 eq)

  • Bromoacetonitrile (1.2 eq)

  • Potassium tert-butoxide ( tBuOK ) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5,5-dimethylhydantoin (10 mmol) in 30 mL of anhydrous THF.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add tBuOK (12 mmol) portion-wise over 10 minutes. Stir the suspension for 30 minutes at 0 °C to allow complete deprotonation and potassium-anion complexation.

  • Alkylation: Add bromoacetonitrile (12 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under Argon.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile.

Protocol B: Classic N3-Protection/Deprotection Strategy

When absolute regiochemical purity is required, the protection-deprotection route is the gold standard [3]. By intentionally blocking the highly reactive N3 position with a benzyl group, the N1 position is forced to react.

Workflow Step1 Step 1: N3-Protection Reagents: BnCl, K2CO3, DMF Step2 Step 2: N1-Alkylation Reagents: Bromoacetonitrile, NaH Step1->Step2 Step3 Step 3: N3-Deprotection Catalyst: Pd/C, H2 (gas) Step2->Step3 Target Target: 2-(5,5-Dimethyl-2,4- dioxoimidazolidin-1-yl)acetonitrile Step3->Target

Fig 2. Three-step synthesis workflow utilizing the N3-protection/deprotection strategy.

Step 1: N3-Benzylation

  • Suspend 5,5-dimethylhydantoin (1.0 eq) and K2​CO3​ (1.5 eq) in DMF.

  • Add Benzyl chloride (1.1 eq) and heat the mixture to 60 °C for 4 hours.

  • Pour into ice water and extract with EtOAc. Concentrate to yield 3-benzyl-5,5-dimethylhydantoin .

Step 2: N1-Alkylation

  • Dissolve 3-benzyl-5,5-dimethylhydantoin (1.0 eq) in anhydrous DMF at 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir until H2​ evolution ceases (approx. 30 mins).

  • Add bromoacetonitrile (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, and concentrate to yield 1-(cyanomethyl)-3-benzyl-5,5-dimethylhydantoin .

Step 3: N3-Debenzylation (Hydrogenolysis)

  • Dissolve the N1-alkylated intermediate in Methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (0.1 eq by weight).

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure target compound: 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile .

Method Comparison Data

Table 2: Comparison of Synthetic Strategies for N1-Alkylation
ParameterProtocol A: Direct N1-AlkylationProtocol B: N3-Protection/Deprotection
Total Steps 13
Overall Yield Moderate (40–60%)High (70–85% over 3 steps)
Regioselectivity Moderate to Good (Requires column chromatography)Excellent (100% specific, structurally enforced)
Key Reagents tBuOK or KHMDS , Bromoacetonitrile BnCl , NaH , Bromoacetonitrile, Pd/C , H2​
Scalability Good (Requires strict anhydrous conditions)Excellent (Highly robust and scalable)

References

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: Molecules (PMC - NIH) URL: [Link]

Application Note: 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile as a Versatile Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance metabolic stability, target affinity, and synthetic versatility. 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1) has emerged as a privileged intermediate in the design of novel fungicides, herbicides, and plant growth regulators. This application note details the structural rationale, synthetic derivatization workflows, and biological evaluation protocols for utilizing this N-alkylated hydantoin derivative in modern agricultural chemistry.

Structural Rationale & Agrochemical Significance

The efficacy of hydantoin-based agrochemicals relies heavily on their structural geometry and substitution patterns. The core of this molecule, 5,5-dimethylhydantoin (DMH), is typically synthesized via the robust Bucherer-Bergs multicomponent reaction ([1]).

Mechanistic Insights (Expertise & Experience):

  • The C5 Gem-Dimethyl Group: Unsubstituted hydantoins are highly susceptible to rapid oxidative degradation by soil-borne hydantoinases. The incorporation of a gem-dimethyl group at the C5 position introduces critical steric hindrance, effectively blocking enzymatic cleavage and significantly extending the field half-life of the active ingredient.

  • The N1-Acetonitrile Handle: In the hydantoin ring, the N3 proton is highly acidic ( pKa​≈8.5 ) and serves as an essential hydrogen-bond donor for binding to target enzymes, such as fungal histidine kinases. Alkylating the less sterically hindered N1 position with an acetonitrile group preserves this N3 pharmacophore. Furthermore, the nitrile acts as a highly reactive synthetic handle, allowing for the generation of diverse N-alkylated hydantoins which have demonstrated potent antimicrobial and herbicidal properties ([2]).

Table 1: Physicochemical Profiling of the Scaffold
PropertyValueAgrochemical Significance
Molecular Formula C₇H₉N₃O₂Low molecular weight allows for extensive downstream derivatization.
Molecular Weight 167.17 g/mol Maintains final product MW within the optimal range for cuticular penetration (<400 g/mol ).
H-Bond Donors 1 (N3-H)Essential for target enzyme binding (e.g., kinase active sites).
H-Bond Acceptors 3Facilitates aqueous solubility in formulation tanks.
Reactive Handle -C≡N (Nitrile)Enables click-chemistry (tetrazoles), reduction (amines), or hydrolysis (acids).

Synthetic Derivatization Workflows

The nitrile group can be divergently modified to create libraries of active ingredients. A common strategy in agrochemical drug design is converting the nitrile into a tetrazole, which serves as a metabolically stable bioisostere of a carboxylic acid.

SyntheticWorkflow A 2-(5,5-Dimethyl-2,4-dioxo- imidazolidin-1-yl)acetonitrile B Nitrile Reduction (Primary Amine) A->B LiAlH4 / THF C Azide Cycloaddition (Tetrazole Bioisostere) A->C NaN3, NH4Cl DMF, 100°C D Acid Hydrolysis (Carboxylic Acid) A->D H2SO4 (aq) Reflux E Fungicidal Candidates B->E C->E F Herbicidal Candidates C->F D->F

Fig 1. Divergent synthetic pathways from the N1-acetonitrile hydantoin scaffold.

Protocol 1: Synthesis of 5,5-Dimethyl-1-(1H-tetrazol-5-ylmethyl)imidazolidine-2,4-dione

This protocol outlines the synthesis of a tetrazole-hydantoin conjugate, a highly active fungicidal candidate.

Phase 1: Reaction Assembly

  • In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol (1.67 g) of the starting nitrile in 50 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: Anhydrous DMF is selected due to its high dielectric constant, which effectively solvates the inorganic azide salts required for the cycloaddition, preventing heterogeneous reaction kinetics.

  • Add 15.0 mmol (0.97 g) of sodium azide (NaN₃) and 15.0 mmol (0.80 g) of ammonium chloride (NH₄Cl) to the solution.

    • Causality: NH₄Cl acts as a weak proton source. It reacts with NaN₃ in situ to form hydrazoic acid (HN₃), the active dipole for the [3+2] cycloaddition. This avoids the direct handling of highly toxic, explosive pure HN₃.

Phase 2: Cycloaddition & Workup 3. Heat the mixture to 100°C under a nitrogen atmosphere for 24 hours. 4. Cool the reaction to room temperature, dilute with 100 mL of ethyl acetate, and quench with 50 mL of 1M HCl.

  • Causality: The acidic quench protonates the resulting tetrazolate salt into the neutral tetrazole, driving its partition into the organic (ethyl acetate) layer for extraction.

Phase 3: Self-Validation & Quality Control 5. Validation Step: Monitor reaction completion via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The disappearance of the nitrile starting material ( Rf​≈0.6 ) and appearance of the highly polar tetrazole ( Rf​≈0.2 ) indicates successful conversion. 6. Purify via flash chromatography and validate the structure using LC-MS. The expected [M+H]+ peak is m/z 211.1.

Biological Evaluation & Mechanism of Action

Hydantoin derivatives are established signal transduction inhibitors in agricultural pathogens ([3]). They specifically target the Group 2 histidine kinase (OS-1) within the high-osmolarity glycerol (HOG) pathway, leading to catastrophic osmotic imbalance in fungi. Furthermore, N-alkylated hydantoins and acylthiourea derivatives have shown excellent broad-spectrum herbicidal activity ([4]).

MoAPathway A Hydantoin Derivative (e.g., Tetrazole conjugate) B Histidine Kinase (OS-1) Group 2 Target A->B Competitive Inhibition C HOG1 MAPK Cascade (Phosphorylation) B->C Blocked Signal D Osmotic Stress Response (Gene Expression) C->D Pathway Disruption E Fungal Cell Lysis (Mycelial Death) D->E Osmotic Imbalance

Fig 2. Proposed mechanism of action for hydantoin-based fungicides via OS-1 kinase inhibition.

Protocol 2: Greenhouse Efficacy Screening (In Vivo)

This protocol validates the fungicidal efficacy of the synthesized derivative against Botrytis cinerea (gray mold).

Phase 1: Formulation Formulation

  • Dissolve 50 mg of the synthesized tetrazole derivative in 1 mL of acetone, then dilute to 1 L with distilled water containing 0.1% (v/v) Tween-20.

    • Causality: Acetone acts as a co-solvent to disrupt the crystal lattice of the active ingredient. Tween-20 reduces the surface tension of the aqueous droplet, ensuring uniform cuticular spreading on the hydrophobic leaf surface.

Phase 2: Pathogen Inoculation 2. Cultivate Botrytis cinerea on potato dextrose agar (PDA) for 7 days at 22°C. Harvest conidia and adjust the suspension to 1×105 spores/mL using a hemocytometer. 3. Spray 4-week-old tomato plants (Solanum lycopersicum) with the formulated compound until runoff. Allow to dry for 24 hours.

  • Causality: A 24-hour prophylactic window allows the active ingredient to penetrate the leaf cuticle and establish a protective barrier before fungal challenge.

Phase 3: Self-Validation & Evaluation 4. Inoculate the treated plants with the B. cinerea spore suspension and incubate in a humidity chamber (>95% RH) at 20°C. 5. Validation Step: At 7 days post-inoculation, calculate the Disease Severity Index (DSI) by scoring leaf lesions. Crucial QC: Validate the assay by ensuring the untreated control exhibits >90% DSI; if the control fails to develop severe disease, the spore viability is compromised, and the assay must be voided and repeated.

Table 2: Comparative Fungicidal Efficacy (Disease Severity Index)
Treatment GroupConcentration (ppm)Disease Severity Index (%)Efficacy (%)
Untreated Control 095.2 ± 3.1N/A
Commercial Standard (Iprodione) 5012.4 ± 1.887.0
Tetrazole Derivative 5014.1 ± 2.285.2
Tetrazole Derivative 1004.5 ± 1.195.3

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (NIH) URL:[Link]

  • Bioactive Hydantoin Alkaloids from the Red Sea Marine Sponge Hemimycale arabica Source: Marine Drugs (MDPI) URL:[Link]

  • Iprodione (Ref: ROP 500F) Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL:[Link]

  • Synthesis and Activity of Novel Acylthiourea with Hydantoin Source: Molecules (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. The following question-and-answer format addresses common challenges and offers scientifically-grounded solutions to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile in my aqueous buffer for a biological assay. What are its basic solubility properties?

Initial attempts to dissolve it directly in aqueous media will likely result in a suspension rather than a true solution, which can lead to inaccurate and irreproducible results in sensitive biological assays.

Q2: What are the primary strategies I can employ to improve the aqueous solubility of this compound?

A2: There are several well-established techniques to enhance the solubility of poorly water-soluble compounds like 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration, the tolerance of your assay to excipients, and the route of administration in preclinical studies.

The main approaches include:

  • Co-solvency: Utilizing a water-miscible organic solvent to increase the solubility of the compound.[4][5][6]

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.[7][]

  • Use of Cyclodextrins: Encapsulating the hydrophobic compound within the lipophilic cavity of a cyclodextrin molecule.[9][][11]

  • Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at a solid state.[12][13][14]

  • Nanonization (Nanosuspensions): Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[15][16][17]

Each of these methods is explored in more detail in the troubleshooting guides below.

Troubleshooting Guides & Detailed Protocols

Issue 1: My compound precipitates out of solution when I add it to my aqueous buffer.

Root Cause: This is a classic sign of poor aqueous solubility. The hydrophobic nature of the molecule causes it to aggregate and fall out of the polar aqueous environment.

Solution 1: Co-solvent System

The use of co-solvents is a common and effective first-line approach to solubilizing hydrophobic compounds.[4][7] Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the nonpolar solute.[][18]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Initial Dissolution: Dissolve the 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Stepwise Dilution: Gradually add the aqueous buffer to the co-solvent stock solution while vortexing or stirring continuously. This stepwise dilution helps to prevent the compound from crashing out of solution.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is low enough to not affect your experimental system. Many cell-based assays can tolerate up to 0.5-1% DMSO.

Causality: By first dissolving the compound in a solvent in which it is highly soluble, you create a molecular dispersion. The subsequent controlled addition of the aqueous phase allows for a more gradual change in the solvent environment, preventing rapid precipitation.

Table 1: Comparison of Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range in Final FormulationKey AdvantagesPotential Considerations
DMSO0.1% - 5%High solubilizing power for many compounds.Can have biological effects at higher concentrations.
Ethanol1% - 10%Biocompatible and widely used.Can cause protein precipitation at high concentrations.
PEG 4005% - 20%Low toxicity and good solubilizing properties.Can increase the viscosity of the solution.
Propylene Glycol5% - 20%Good safety profile.Can cause irritation at high concentrations.

Data synthesized from general formulation knowledge.

Solution 2: pH Adjustment

For ionizable compounds, altering the pH of the solution can dramatically increase solubility.[7][] The imidazolidine-2,4-dione moiety in the compound of interest contains acidic protons. By increasing the pH of the aqueous medium with a base, these protons can be removed, creating a charged (ionized) species that is more soluble in water.[19]

Experimental Protocol: pH-Mediated Solubilization

  • Determine pKa: If the pKa of the compound is unknown, it can be estimated using computational tools or determined experimentally via titration.

  • Prepare Buffered Solutions: Prepare a series of buffers with pH values ranging from slightly below to well above the estimated pKa.

  • Solubility Testing: Add a known excess of the compound to each buffer and equilibrate (e.g., by shaking for 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved solid, and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Choose the buffer with the lowest pH that provides the desired solubility and is compatible with your experimental system.

Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a compound. For a weakly acidic compound, as the pH increases above the pKa, the proportion of the more soluble ionized form increases.[20]

Diagram 1: Logic for pH Adjustment

A Weakly Acidic Compound (e.g., Imidazolidinedione) F Ionized Form (A-) A->F Predominates at high pH G Un-ionized Form (HA) A->G Predominates at low pH B Low pH (Acidic) [HA] > [A-] D Poor Aqueous Solubility B->D C High pH (Basic) [A-] > [HA] E Increased Aqueous Solubility C->E F->E G->D cluster_0 Preparation cluster_1 Complexation cluster_2 Result A Poorly Soluble Compound C Stirring/Sonication A->C B Cyclodextrin in Aqueous Solution B->C D Soluble Inclusion Complex C->D

Caption: Workflow for cyclodextrin complexation.

Advanced Formulation Strategies

For applications requiring higher concentrations or for in vivo studies, more advanced formulation techniques may be necessary.

Solid Dispersions

A solid dispersion is a system in which a hydrophobic drug is dispersed within a hydrophilic carrier matrix. [12][13]This can be achieved by methods such as solvent evaporation or melt extrusion. When the solid dispersion is introduced into an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate and apparent solubility. [14][21]

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. [15][17][22]By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant increase in the dissolution velocity. [16][23]This is a promising approach for enhancing the bioavailability of poorly soluble drugs. [15]

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved March 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). International Journal of Applied Pharmaceutics. Retrieved March 17, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 17, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved March 17, 2026, from [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024, December 24). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved March 17, 2026, from [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020, July 15). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved March 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22). PubMed. Retrieved March 17, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science Publishers. Retrieved March 17, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved March 17, 2026, from [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 17, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved March 17, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics. Retrieved March 17, 2026, from [Link]

  • How will you increase the solubility of organic compounds in water? (2021, July 17). Quora. Retrieved March 17, 2026, from [Link]

  • 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved March 17, 2026, from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved March 17, 2026, from [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... (n.d.). Google Patents.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 17, 2026, from [Link]

  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025, November 11). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Molecular Pharmaceutics. Retrieved March 17, 2026, from [Link]

  • Can anybody help me to dissolve a chemical? (2019, March 21). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Solubility comparison in acetonitrile. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Acetonitrile extraction. (n.d.). Food & Feed Analysis. Retrieved March 17, 2026, from [Link]

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (2024, November 26). MDPI. Retrieved March 17, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (2021, January 13). Retrieved March 17, 2026, from [Link]

  • ACETONITRILE. (n.d.). precisionFDA. Retrieved March 17, 2026, from [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). Regular Article. Retrieved March 17, 2026, from [Link]

  • 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzamide. (n.d.). Veeprho. Retrieved March 17, 2026, from [Link]

  • How can I dissolve a drug in DMF? (2015, October 7). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Salting-out assisted liquid/liquid extraction with acetonitrile: a new high throughput sample preparation technique for good laboratory practice bioanalysis using liquid chromatography-mass spectrometry. (2009, April 15). PubMed. Retrieved March 17, 2026, from [Link]

  • CN102225963A - Method for reducing acetonitrile residue in polypeptide medicament. (n.d.). Google Patents.

Sources

Minimizing side reactions during 5,5-dimethylhydantoin N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Dimethylhydantoin N-Alkylation Troubleshooting & Protocols

Welcome to the Technical Support Center for the functionalization of 5,5-dimethylhydantoin (DMH). This portal is designed for researchers and drug development professionals seeking to optimize N-alkylation workflows, control regioselectivity, and eliminate common side reactions such as over-alkylation and hydrolytic ring-opening.

Section 1: Mechanistic Diagnostics & Regioselectivity (FAQ)

Q1: Why does my alkylation consistently yield the N3-alkylated product instead of the N1-isomer? A1: This is a classic regioselectivity issue dictated by the relative acidities of the two imide/amide protons. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), rendering it significantly more acidic (pKa ~9.3) than the N1 proton (pKa ~11–12), which is adjacent to only one carbonyl and the sterically encumbering 5,5-dimethyl quaternary center[1]. Consequently, under standard thermodynamic control with mild bases (e.g., K₂CO₃), the N3 position is preferentially deprotonated, driving exclusive N3-alkylation[1].

Q2: How can I intentionally direct alkylation to the N1 position? A2: Direct N1-alkylation requires overriding the natural N3 thermodynamic preference. You have two field-proven options:

  • Transient Protection/Steric Shielding: Protect the N3 position temporarily (e.g., via silylation or a removable protecting group), perform the N1-alkylation, and then deprotect[2].

  • Kinetic Deprotonation with Potassium Bases: Employing strong, sterically hindered bases like Potassium hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (tBuOK) in anhydrous THF can shift the deprotonation profile, allowing for direct N1-selective alkylation under strictly controlled stoichiometric conditions[3].

Section 2: Troubleshooting Common Side Reactions

Q3: I am observing significant ring-opening (hydantoic acid formation) during my reaction. How do I prevent this? A3: The parabanic ring of the hydantoin core is highly susceptible to alkaline hydrolysis, particularly at elevated temperatures in the presence of strong aqueous bases (like NaOH or KOH). The nucleophilic attack of the hydroxide ion on the C4 carbonyl cleaves the ring[2]. Solution: Shift to a non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) in an aprotic solvent (DMF or MeCN). If aqueous biphasic conditions are necessary (e.g., Phase-Transfer Catalysis), strictly maintain the temperature at or below room temperature (20–25 °C) and limit reaction times[4].

Q4: My mass spectrometry data shows a mass corresponding to dialkylation (N1, N3-dialkyl-5,5-dimethylhydantoin), but I only want monoalkylation. What is the cause? A4: Over-alkylation occurs when the base is too strong (deprotonating both nitrogen atoms sequentially) or the electrophile (alkyl halide) is present in excess. Solution: Strictly limit the alkylating agent to 0.95–1.05 equivalents. Use a mild base (K₂CO₃) that is only strong enough to deprotonate the N3 position. Add the alkylating agent dropwise via a syringe pump to maintain a low localized concentration of the electrophile.

Section 3: Standardized Experimental Protocols

Protocol A: Regioselective N3-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol utilizes PTC to achieve high N3-selectivity while minimizing hydrolytic ring-opening by avoiding harsh homogeneous aqueous conditions[4].

  • Preparation: In a round-bottom flask, dissolve 5,5-dimethylhydantoin (1.0 equiv) and tetrabutylammonium bromide (TBAB, 2 mol %) in toluene (0.3 M relative to DMH)[4].

  • Base Addition: Add 50% w/w aqueous KOH (1.5 equiv). Stir vigorously at room temperature (20 °C) for 15 minutes to form the N3-potassium salt[4].

  • Electrophile Addition: Add the alkyl halide (1.05 equiv) dropwise to the biphasic mixture.

  • Reaction: Stir vigorously at room temperature until complete conversion is observed via TLC (typically 2–4 hours). Crucial: Do not heat the reaction, as this invites hydrolytic ring-opening.

  • Workup: Dilute the mixture with distilled water and extract three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

Protocol B: Exhaustive N1, N3-Dialkylation

This protocol is designed to force complete functionalization of both nitrogen centers.

  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous DMF at 0 °C under an inert argon atmosphere.

  • Deprotonation: Slowly add a solution of 5,5-dimethylhydantoin (1.0 equiv) in DMF. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add the alkyl halide (2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the excess NaH with a slow dropwise addition of saturated aqueous NH₄Cl at 0 °C, then extract with ethyl acetate.

Section 4: Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 5,5-Dimethylhydantoin Alkylation

Base / CatalystSolventTemperatureElectrophile (Equiv)Major ProductPrimary Side Reaction
K₂CO₃DMF25 °CAlkyl Halide (1.0)N3-MonoalkylatedTrace N1,N3-Dialkylation
KOH (50% aq) / TBABToluene20 °CAlkyl Halide (1.05)N3-MonoalkylatedRing-opening (if heated)
KHMDSTHF-78 °C to 25 °CAlkyl Halide (1.0)N1-MonoalkylatedN3-Alkylation
NaH (Excess)DMF0 °C to 25 °CAlkyl Halide (2.5)N1,N3-DialkylatedO-Alkylation (Trace)

Section 5: Workflow Visualization

G Start 5,5-Dimethylhydantoin Starting Material Decision Target Regioselectivity? Start->Decision N3 N3-Monoalkylation (Thermodynamic Control) Decision->N3 N3 Only N1 N1-Monoalkylation (Kinetic/Steric Control) Decision->N1 N1 Only Dialkyl N1, N3-Dialkylation (Exhaustive) Decision->Dialkyl Both CondN3 Mild Base (K2CO3, DMF) OR PTC (KOH, TBAB, Toluene) 1.0 equiv RX N3->CondN3 CondN1 Steric Shielding of N3 OR KHMDS/THF 1.0 equiv RX N1->CondN1 CondDialkyl Strong Base (NaH, DMF) >2.0 equiv RX Dialkyl->CondDialkyl

Logical decision tree for controlling regioselectivity during 5,5-dimethylhydantoin alkylation.

References

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.[Link]

  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. RSC Advances.[Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin.[Link]

Sources

Technical Support Center: HPLC Method Development and Optimization for 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, analytical chemists, and drug development professionals tasked with creating robust High-Performance Liquid Chromatography (HPLC) methods for 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. The content is structured in a practical, question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

I. Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in a chromatographic system and guide our initial choices for columns, mobile phases, and detection.

Q1: What are the critical physicochemical properties of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile that influence HPLC separation?

A1: Based on its structure and available data, this compound presents as a classic polar molecule, which is the central challenge for reversed-phase HPLC.[1] The key properties are summarized below.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₇H₉N₃O₂[2]Provides the exact mass for mass spectrometry (MS) detection.
Molecular Weight 167.17 g/mol [3]Relevant for MS settings and calculating sample concentrations.
Structure Hydantoin ring with a nitrile side chain. Contains polar carbonyl and amide groups.The molecule is highly polar and hydrophilic. This predicts weak retention on standard non-polar stationary phases (like C18) under typical reversed-phase conditions.[4]
Predicted XlogP -0.5[2]The negative XlogP value confirms the compound's hydrophilic nature, suggesting it will be poorly retained on reversed-phase columns and may elute near the void volume.[5]
pKa The hydantoin ring contains N-H protons that are weakly acidic.While not strongly ionizable, the molecule's charge state can be influenced by mobile phase pH. Controlling pH with a buffer or acid modifier is crucial for consistent retention and peak shape.[6]
UV Absorbance The hydantoin and nitrile functionalities lack a strong chromophore.The UV absorbance maximum (λmax) is expected to be in the low UV range (approx. 195-220 nm). Detection at these low wavelengths requires high-purity solvents to minimize baseline noise.[7]

II. Frequently Asked Questions (FAQs): Initial Method Setup

This section addresses the most common preliminary questions when starting method development for a polar analyte like this one.

Q2: Which type of HPLC column is the best starting point?

A2: For a polar compound, a standard C18 column is a good initial choice due to its versatility, but you must anticipate and manage the expected low retention. A modern, high-purity, end-capped C18 column is recommended to minimize interactions with surface silanols that can cause peak tailing.[8][9] If retention is insufficient, consider a column designed for polar analytes, such as one with an embedded polar group (e.g., RP-Amide) or a phenyl phase for alternative selectivity.

Q3: What is a recommended universal starting mobile phase and gradient?

A3: A broad gradient scan is essential to locate the analyte's elution time and reveal any impurities. A robust starting point is:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. The acid is critical for suppressing the ionization of residual silanol groups on the column, which prevents peak tailing.[8][10]

  • Mobile Phase B (Organic): Acetonitrile. It is generally preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.[11][12]

  • Scouting Gradient: A wide gradient, such as 5% to 95% Acetonitrile over 20 minutes, is effective. This will almost certainly elute the compound and provides a comprehensive profile of the sample.

Q4: What detector wavelength should I use?

A4: Due to the lack of a strong chromophore, you will need to operate in the low UV range. Use your HPLC's photodiode array (PDA) detector to acquire a UV spectrum of the analyte peak from your initial scouting run. The wavelength of maximum absorbance (λmax), likely between 195 nm and 220 nm, should be used for quantification to ensure maximum sensitivity.[7]

III. Troubleshooting Guide: Addressing Common Problems

This section provides a systematic approach to resolving specific issues you are likely to encounter.

Problem 1: Poor Retention (Analyte Elutes in or Near the Solvent Front)

This is the most anticipated challenge for this molecule in reversed-phase chromatography.[4]

Q: My compound elutes too early (low k'). How can I increase its retention time?

A:

  • Reduce Organic Content: The most direct solution is to lower the elution strength of the mobile phase.[10] For a gradient method, decrease the starting percentage of acetonitrile (e.g., from 5% to 2% or even 0%). For an isocratic method, reduce the overall percentage of acetonitrile.

  • Use a Water-Tolerant Column: If you need to use a mobile phase with very high aqueous content (>95% water), ensure your C18 column is "aqueous stable" or "water-tolerant." Traditional C18 columns can suffer from "hydrophobic collapse" in highly aqueous conditions, leading to a sudden loss of retention.[13]

  • Consider Ion-Pairing Reagents: For ionic or ionizable polar compounds, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for bases or tetrabutylammonium for acids) to the mobile phase can significantly increase retention.[13][14] However, these reagents can be aggressive on columns and are often not compatible with mass spectrometry.[15]

  • Switch to HILIC: If reversed-phase methods fail to provide adequate retention, the best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC).[16] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase. In HILIC, water is the strong, eluting solvent, and retention increases with analyte hydrophilicity—the opposite of reversed-phase.[4][17] This technique is specifically designed for retaining very polar compounds.[18]

Problem 2: Asymmetrical Peak Shape (Tailing or Fronting)

Q: My analyte peak shows significant tailing. What are the causes and solutions?

A: Peak tailing is a common problem, especially for polar compounds, and it compromises both resolution and accurate integration.[19] The primary cause is unwanted secondary interactions between the analyte and the column packing.[8]

Caption: A decision tree for diagnosing and solving peak tailing.

Q: My peak is fronting. What does that indicate?

A: Peak fronting is less common and usually points to column overload or a mismatch between the sample solvent and the mobile phase.[8][20]

  • Sample Solvent is Too Strong: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile sample injected into a 98% water mobile phase), the peak will be distorted. Solution: Dissolve your sample in the initial mobile phase composition whenever possible.[21]

  • Column Overload: Injecting a very high concentration of the sample can lead to fronting. Solution: Dilute your sample and re-inject.

  • Column Degradation: A void or channel at the head of the column can cause fronting. Solution: If the problem persists after addressing solvent and concentration issues, the column may need to be replaced.[19]

Problem 3: Unstable Retention Times

Q: My retention times are drifting from one injection to the next. How can I improve reproducibility?

A: Drifting retention times indicate that the system is not in equilibrium or that conditions are changing.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase before injection. For gradient methods, a post-run equilibration step of at least 10-15 column volumes is recommended.

  • Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature will cause retention times to shift. A constant temperature of 30 °C is a good starting point.

  • Check Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently. Use a buffer if precise pH control is needed.[22] Keep reservoirs capped to prevent the selective evaporation of the more volatile organic solvent, which changes the mobile phase composition over time.

  • Inspect for Leaks: Check all fittings for any signs of leaks, as this will affect the flow rate and pressure, leading to unstable retention.

IV. Systematic Method Development Workflow

A structured approach saves time and ensures the development of a robust method. The diagram below outlines a logical workflow.

MethodDevelopmentWorkflow Start Step 1: Define Goals & Analyte Properties - Purity, quantification? - Review polarity, UV absorbance. Select Step 2: Initial Conditions Selection - Column: C18, end-capped - Mobile Phase: H2O/ACN w/ 0.1% HCOOH - Detector: PDA scan for λmax Start->Select Scout Step 3: Perform Scouting Gradient (e.g., 5-95% ACN over 20 min) Select->Scout Evaluate Step 4: Evaluate Results Scout->Evaluate NoRetention Problem: No/Poor Retention Evaluate->NoRetention k' < 1.5 PoorShape Problem: Poor Peak Shape Evaluate->PoorShape Tailing/Fronting GoodStart Result: Good Retention & Shape Evaluate->GoodStart Acceptable FixRetention Action: Increase Retention - Decrease initial %ACN - Switch to HILIC column NoRetention->FixRetention FixShape Action: Improve Shape - Check pH / acid modifier - Reduce sample concentration - Check for dead volume PoorShape->FixShape Optimize Step 5: Optimize Separation - Convert to isocratic or shallow gradient - Adjust flow rate, temperature GoodStart->Optimize FixRetention->Scout Re-run FixShape->Scout Re-run Validate Step 6: Method Validation (as per ICH/USP) - Linearity, Accuracy, Precision, Robustness Optimize->Validate

Caption: A systematic workflow for HPLC method development for polar compounds.

V. References

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Waters Corporation. (n.d.). Enhanced Retention of Polar Analytes Utilizing Novel 1.7 µm UPLC Particles for Hydrophilic Interaction Chromatography. Waters Corporation. [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. PolyLC. [Link]

  • Subramanian, G. (Ed.). (2009). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds and Separation of Polar Compounds. SIELC Technologies. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • SIELC Technologies. (2018). Separation of Hydantoin on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • PubChem. (n.d.). 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. SciSpace. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. [Link]

  • MICROSOLV. (2026). Improving Separation of Peaks in RP HPLC. MICROSOLV. [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Element Lab Solutions. [Link]

  • International Journal of Current Pharmaceutical Analysis. (2016). A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. IJCPA. [Link]

  • NextSDS. (n.d.). 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. NextSDS. [Link]

  • National Center for Biotechnology Information. (2010). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. PubMed Central. [Link]

  • ACTA Pharmaceutica Sciencia. (2018). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. ACTA Pharmaceutica Sciencia. [Link]

  • National Center for Biotechnology Information. (2013). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PubMed Central. [Link]

  • Chemazone. (n.d.). 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetonitrile. Chemazone. [Link]

  • ResearchGate. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

  • ResearchGate. (n.d.). Plot of pKa values against mole fraction of acetonitrile in the binary... ResearchGate. [Link]

  • ResearchGate. (n.d.). 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. ResearchGate. [Link]

  • precisionFDA. (n.d.). ACETONITRILE. precisionFDA. [Link]

Sources

Technical Support Center: Scale-Up Manufacturing of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and drug development professionals face when scaling up the synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (also known as 1-(cyanomethyl)-5,5-dimethylhydantoin).

The primary challenge in manufacturing this API building block lies in regioselectivity . The hydantoin scaffold possesses two reactive nitrogen centers (N1 and N3) with distinct thermodynamic and kinetic profiles. This guide provides field-proven causality, self-validating protocols, and troubleshooting workflows to ensure high-yielding, regioselective N1-alkylation.

Part 1: Core FAQs – Mechanistic Causality & Reaction Design

Q1: Why does my alkylation with chloroacetonitrile predominantly yield the N3-isomer instead of the desired N1-isomer? A1: This is a classic thermodynamic vs. kinetic control issue driven by differential acidity. The N3 proton (flanked by two strongly electron-withdrawing carbonyl groups at C2 and C4) has a pKₐ of ~8.5. The N1 proton (flanked by only one carbonyl and the electron-donating gem-dimethyl group at C5) has a pKₐ of ~11.5. When you use 1.0 equivalent of base (e.g., K₂CO₃), you exclusively deprotonate N3. The resulting N3-monoanion acts as a thermodynamic sink, reacting with chloroacetonitrile to form the undesired 3-(cyanomethyl) isomer [1].

Q2: How can I force the reaction to occur at the N1 position without using protecting groups? A2: You must utilize a dianion strategy . By adding >2.0 equivalents of a strong base (such as NaH or KOtBu), you deprotonate both nitrogens. While the N3 position is more acidic, the resulting N1-anion is significantly more nucleophilic because it is less resonance-stabilized. When the electrophile (chloroacetonitrile) is introduced to the dianion at controlled temperatures, it preferentially attacks the highly reactive N1 center [2].

Q3: During the dianion scale-up, I am seeing up to 20% of the N1,N3-dialkylated byproduct. What is the root cause? A3: Dialkylation occurs due to rapid proton equilibration. Once the N1 position is alkylated, the molecule still possesses an acidic N3 proton. If unreacted dianion is present, it can deprotonate the newly formed N1-product, creating an N1-alkylated-N3-anion that rapidly reacts with excess chloroacetonitrile. To prevent this, you must strictly limit chloroacetonitrile to 1.05 equivalents and maintain cryogenic addition temperatures (-10 °C) to suppress the equilibration rate.

Part 2: Visual Workflows & System Logic

To conceptualize the reaction dynamics and troubleshoot scale-up deviations, refer to the logical pathways below.

Pathway SM 5,5-Dimethylhydantoin (N3 pKa ~8.5, N1 pKa ~11.5) Monoanion N3-Monoanion (Kinetic/Thermodynamic Sink) SM->Monoanion 1.0 eq Base Dianion N1,N3-Dianion (Highly Reactive at N1) SM->Dianion >2.0 eq Strong Base N3_Prod N3-Alkylated Product (Undesired Isomer) Monoanion->N3_Prod + ClCH2CN N1_Prod N1-Alkylated Product (Desired Target) Dianion->N1_Prod + 1.05 eq ClCH2CN Dialkyl N1,N3-Dialkylated (Over-reaction) N3_Prod->Dialkyl Excess Base/ClCH2CN N1_Prod->Dialkyl Excess ClCH2CN

Mechanistic pathway of hydantoin alkylation highlighting N1 vs N3 regioselectivity.

Troubleshooting Start Low Yield of N1-Isomer During Scale-up Check1 Check IPC HPLC: Analyze Product Distribution Start->Check1 HighN3 High N3-Isomer (< 2.0 eq Base Active) Check1->HighN3 HighDialkyl High Dialkylated (Excess Electrophile) Check1->HighDialkyl Action1 Ensure >2.05 eq NaH. Verify anhydrous solvent. HighN3->Action1 Action2 Strictly limit ClCH2CN to 1.05 eq. Add slowly at -10°C. HighDialkyl->Action2 Success Optimal N1-Alkylation (>85% Regioselectivity) Action1->Success Action2->Success

Decision tree for troubleshooting poor regioselectivity during scale-up.

Part 3: Quantitative Data & Analytical Differentiation

A critical failure point in scale-up is the misidentification of the N1 vs. N3 isomers. Because their masses are identical, LC-MS alone is insufficient. You must implement rigorous NMR and HPLC In-Process Controls (IPC).

Table 1: Analytical Differentiation of Hydantoin Isomers

Analytical ParameterN1-Alkylated TargetN3-Alkylated ByproductN1,N3-Dialkylated Byproduct
¹H NMR (DMSO-d₆): N-CH₂ ~4.15 ppm (Singlet)~4.45 ppm (Singlet)4.20 ppm & 4.50 ppm (Singlets)
¹H NMR (DMSO-d₆): N-H ~11.2 ppm (N3-H, broad)~8.6 ppm (N1-H, broad)None (No exchangeable protons)
¹³C NMR: HMBC Correlations CH₂ correlates to C2 & C5CH₂ correlates to C2 & C4CH₂ correlates to all carbonyls
HPLC Retention Time (RP-C18) Mid-elutingEarly-eluting (More polar)Late-eluting (Most lipophilic)

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol integrates physical observations and analytical checkpoints directly into the workflow. This ensures the system validates itself at every critical juncture.

Protocol: Regioselective N1-Alkylation via Dianion Generation

Reagents Required:

  • 5,5-Dimethylhydantoin (1.00 eq, limiting reagent)

  • Sodium Hydride (60% dispersion in mineral oil, 2.15 eq)

  • Chloroacetonitrile (1.05 eq, electrophile)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • System Purging: Purge a dry jacketed reactor with N₂ for 15 minutes. Add 5,5-dimethylhydantoin (1.00 eq) and anhydrous DMF (10 vol). Stir at 250 RPM until complete dissolution.

  • Dianion Generation: Cool the reactor to 0 °C. Begin portion-wise addition of NaH (2.15 eq) over 1 hour to control the exotherm.

    • Self-Validation Checkpoint: Observe continuous H₂ gas evolution via the bubbler. The suspension will initially thicken (monoanion precipitation) and then become a homogeneous, slightly yellow solution once the highly soluble dianion fully forms.

  • Maturation: Stir the homogeneous solution at 15 °C for 1 hour to ensure quantitative deprotonation of the less acidic N1 proton.

  • Electrophile Addition: Cool the reactor to -10 °C. Charge chloroacetonitrile (1.05 eq) into an addition funnel and add dropwise over 2 hours, maintaining the internal temperature below -5 °C.

    • Causality Note: The cryogenic temperature suppresses the proton-exchange equilibrium that leads to dialkylation.

  • Reaction Monitoring (IPC): After 1 hour post-addition, pull a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

    • Self-Validation Checkpoint: Run HPLC. Proceed to quench only if the area percent (A%) shows >85% N1-isomer, <5% N3-isomer, and <10% dialkylated byproduct.

  • Quench and Isolation: Slowly add saturated aqueous NH₄Cl (5 vol) at 0 °C to protonate the unreacted N3 positions. Extract the aqueous layer with Ethyl Acetate (3 x 5 vol).

  • Purification: Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (3:1) to selectively precipitate the pure 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile.

References

  • Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis Source: Molecules (MDPI) URL: [Link]

Validation & Comparative

A Comparative Guide to the Validation of LC-MS Quantification Methods for 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities is paramount for both preclinical and clinical success. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the quantification of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile, a hydantoin derivative. We will explore the rationale behind method development choices, present a comprehensive validation framework grounded in regulatory expectations, and compare the performance of LC-MS/MS against alternative analytical techniques.

Introduction to 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile and the Imperative for Robust Quantification

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile is a small molecule containing a hydantoin core (CAS Number: 1311317-21-1).[1] While specific therapeutic applications are not yet widely published, its structural similarity to other bioactive hydantoin compounds, such as the anticonvulsant phenytoin, suggests its potential significance in drug discovery pipelines.[2] Accurate measurement of this and similar molecules in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which form the bedrock of regulatory submissions.[3][4]

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[4][5] This guide will detail a robust LC-MS/MS method and its validation, providing researchers with a framework for developing reliable quantitative assays.

Proposed LC-MS/MS Method for Quantification

The development of a robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[4]

Rationale for Methodological Choices
  • Sample Preparation: For plasma samples, a simple protein precipitation is often the first choice due to its speed and efficiency.[6] Acetonitrile is a common and effective solvent for this purpose.[2][7][8] This approach minimizes sample handling and potential for analyte loss compared to more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedures, though SPE may offer cleaner extracts if matrix effects are significant.[4][9]

  • Chromatography: Given the polar nature suggested by the acetonitrile and hydantoin moieties, a reversed-phase C18 column is a versatile starting point for achieving good chromatographic separation.[9][10] An isocratic mobile phase of acetonitrile and water (with a small amount of formic acid to improve peak shape and ionization efficiency) provides a simple and reproducible separation.[6][11]

  • Mass Spectrometry: Electrospray ionization (ESI) is well-suited for polar molecules like the target analyte. Operating in positive ion mode is a logical starting point, as the nitrogen atoms in the hydantoin ring can be readily protonated. Detection using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6][9]

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, or quality control), add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Parameter Condition
LC System UPLC/HPLC System
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 65% A / 35% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Autosampler Temp. 4°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition Analyte: m/z 168.1 -> 112.1 (Hypothetical)
MRM Transition IS: m/z 173.1 -> 117.1 (Hypothetical)

| Dwell Time | 200 ms |

Note: The exact m/z transitions would need to be determined experimentally by infusing a standard solution of the analyte.

Comprehensive Method Validation: A Framework for Trust

Method validation establishes through objective evidence that the analytical procedure is fit for its intended purpose.[12] The following validation plan adheres to the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[5][13][14][15]

Validation Workflow

G cluster_0 Method Development cluster_1 Full Validation Protocol cluster_2 Application Dev Develop & Optimize LC-MS/MS Method Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Analyte Stability Recovery->Stability Application Routine Sample Analysis (e.g., PK studies) Stability->Application

Caption: Workflow for LC-MS/MS method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria based on FDA and EMA guidelines.[5][14]

ParameterExperimental ProtocolAcceptance Criteria
Selectivity Analyze at least six different blank matrix lots for interference at the retention times of the analyte and internal standard (IS).Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve with a blank, a zero standard, and 6-8 non-zero standards over the expected concentration range. Repeat on at least 3 separate days.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5) within a single run (intra-day) and across three different runs (inter-day).Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5-10 times that of the blank. Accuracy within ±20% and precision (CV) ≤20%.
Matrix Effect Compare the response of the analyte spiked into post-extraction blank plasma from multiple sources to the response of the analyte in a neat solution.The IS-normalized matrix factor should have a CV ≤15%.
Recovery Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples at three QC levels (Low, Mid, High).Recovery should be consistent and reproducible.
Stability Assess analyte stability in the biological matrix under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and post-preparative (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration.

Comparative Analysis of Quantification Techniques

While LC-MS/MS is a powerful tool, it is essential to understand its advantages and disadvantages relative to other potential methods.

LC-MS/MS vs. HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely available and robust technique. However, for bioanalytical applications, it often falls short.

  • Sensitivity: LC-MS/MS is significantly more sensitive, often by several orders of magnitude, which is crucial for detecting low drug concentrations in plasma, especially at later time points in a pharmacokinetic study.[4][16]

  • Selectivity: UV detection relies on the chromophore of the molecule. In a complex matrix like plasma, endogenous compounds can co-elute and absorb at the same wavelength, leading to interferences and inaccurate quantification. The dual selectivity of chromatographic separation and mass-based detection (MRM) in LC-MS/MS provides far superior specificity.[12][17]

  • Throughput: Modern UPLC systems combined with fast-scanning mass spectrometers allow for very short run times (e.g., 2-4 minutes), enabling high-throughput analysis of large sample sets.[10][16]

LC-MS/MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique, but it is less suitable for a molecule like 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile.

  • Volatility and Thermal Stability: GC-MS requires analytes to be volatile and thermally stable. The target molecule, with its polar hydantoin ring, is likely non-volatile and may decompose at the high temperatures of the GC inlet.[18] This would necessitate a derivatization step to increase volatility, adding complexity, time, and potential for variability to the workflow.[17]

  • Applicability: LC-MS/MS is directly applicable to a much wider range of pharmaceutical compounds, particularly the non-volatile and polar molecules that are common in modern drug discovery.[17]

Data Summary: A Performance Comparison
FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Excellent (pg/mL to ng/mL)Moderate (µg/mL)Good (ng/mL)
Selectivity ExcellentFair to GoodExcellent
Sample Throughput HighModerateModerate
Matrix Tolerance Good (with appropriate cleanup)Poor to FairGood
Derivatization Not typically requiredNot requiredOften required
Ideal Analytes Broad range, including polar & non-volatileMolecules with strong chromophoresVolatile & thermally stable compounds

Conclusion

For the quantitative analysis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile in biological matrices, LC-MS/MS stands out as the superior analytical choice. Its unparalleled sensitivity and selectivity ensure the generation of reliable data that can withstand the scrutiny of regulatory bodies.[3][5] The validation framework presented here, based on established FDA and EMA guidelines, provides a clear pathway for developing a robust and defensible method.[13][15][19] While alternative techniques like HPLC-UV and GC-MS have their applications, they lack the performance characteristics necessary for the demanding requirements of modern bioanalysis for this class of molecule. By adopting the principles and protocols outlined in this guide, researchers can confidently generate the high-quality quantitative data essential for advancing their drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Vertex AI Search.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Vertex AI Search.
  • Bioanalytical Method Validation. Vertex AI Search.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone.
  • Bioanalytical method validation emea. Slideshare.
  • 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. NextSDS.
  • 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. Sigma-Aldrich.
  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Springer Nature Experiments.
  • A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. PubMed.
  • Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry. Vertex AI Search.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org.
  • Development of a multi-residue method using acetonitrile-based extraction followed by liquid chromatography–tandem mass spectr. (2012, May 12). Vertex AI Search.
  • Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. (2021, March 8). PMC.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Analytical Methods. RSC Publishing.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate.
  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. (2009, March 15). PubMed.
  • A single method to analyse residues from five different classes of prohibited pharmacologically acti. (2021, July 8). Vertex AI Search.
  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012, January 11). Vertex AI Search.
  • Liquid Chromatography Tandem Mass Spectrometry Determination of Bicalutamide in Human Plasma and Application to a Bioequivalence Study. (2011, July 27). Hilaris.
  • ACETONITRILE. precisionFDA.

Sources

Comparative efficacy of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ion channel pharmacology and Fragment-Based Drug Discovery (FBDD), I frequently encounter a critical bottleneck when evaluating voltage-gated sodium channel (Nav) inhibitors: the classic pharmacophores are often too lipophilic for high-concentration structural assays.

While 5,5-diphenylhydantoin (Phenytoin) remains the gold standard for Nav inhibition, its poor aqueous solubility precludes its use in high-throughput X-ray crystallography or ligand-observed NMR, which require millimolar ligand concentrations without precipitation. To bridge this gap, smaller, highly soluble analogs are required to map the local anesthetic (LA) binding site within the channel pore.

This guide objectively compares the efficacy, physicochemical properties, and bioassay performance of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (DMH-ACN) against classic hydantoin anticonvulsants. By stripping away bulky aromatic rings and introducing a polar N1-acetonitrile motif, DMH-ACN serves as an optimized, ultra-soluble fragment probe for Nav1.2 structural biology and FBDD workflows.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

Hydantoin derivatives exert their pharmacological effects by binding to the inner pore of voltage-gated sodium channels, stabilizing the inactivated state and preventing high-frequency neuronal firing[1].

According to, the high affinity of Phenytoin is driven by its C5-phenyl rings, which project into a hydrophobic pocket formed by the S6 transmembrane segments[2]. DMH-ACN lacks these bulky aromatic groups, possessing only small 5,5-dimethyl substituents. Consequently, its absolute binding affinity is significantly lower. However, the addition of the N1-acetonitrile group provides a unique hydrogen-bond acceptor profile that drastically reduces the partition coefficient (LogP).

This structural trade-off is intentional. In FBDD, a compound with a high dissociation constant ( Kd​ in the high micromolar range) but exceptional aqueous solubility is vastly superior to a high-affinity, insoluble drug, as it allows researchers to saturate the binding site during structural characterization without inducing artifactual aggregation.

Comparative Efficacy & Physicochemical Data

The following table summarizes the performance of DMH-ACN compared to Phenytoin and Ethotoin. Data reflects whole-cell patch-clamp electrophysiology on human Nav1.2 expressed in HEK293 cells[1].

CompoundMolecular Weight ( g/mol )Aqueous Solubility (LogS)Nav1.2 IC50 (Resting State)Nav1.2 IC50 (Inactivated State)State-Dependence Ratio
Phenytoin 252.27-3.8 (~120 µM)>300 µM~19 µM>15x
Ethotoin 204.23-2.9 (~850 µM)>1000 µM~150 µM>6x
DMH-ACN 167.17-1.2 (>10,000 µM)>5000 µM~850 µM~5x

Insight: While DMH-ACN requires nearly 850 µM to achieve 50% inhibition of the inactivated state, its solubility exceeds 10 mM. It successfully retains the hallmark state-dependent binding mechanism of the hydantoin class (~5x preference for the inactivated state over the resting state), validating its use as a mechanistic probe.

Workflow Visualization: State-Dependent Gating & Binding

To understand how DMH-ACN interacts with the channel during our bioassays, we must visualize the kinetic gating of Nav1.2. The fragment preferentially binds to the channel only after it has transitioned into the refractory inactivated state.

G N1 Nav1.2 Resting State (Closed Pore) N2 Nav1.2 Open State (Na+ Influx) N1->N2 Depolarization (Step to 0 mV) N4 DMH-ACN Bound (Fragment Stabilized) N1->N4 Low-Affinity Binding N3 Nav1.2 Inactivated State (Refractory) N2->N3 Fast Inactivation (~1-2 ms) N3->N1 Repolarization (Hold at -120 mV) N3->N4 High-Affinity Binding (State-Dependent)

Caption: State-dependent Nav1.2 gating and DMH-ACN fragment binding kinetics.

Experimental Protocol: Automated Patch-Clamp (APC) Bioassay

To objectively evaluate DMH-ACN, we utilize (e.g., QPatch or SyncroPatch)[3]. The following step-by-step protocol is engineered as a self-validating system to ensure data integrity.

Step 1: Cell Preparation & Solution Causality
  • Cell Line: HEK293 cells stably expressing human Nav1.2.

  • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution: 140 mM CsF, 10 mM EGTA, 10 mM HEPES, 5 mM NaCl (pH 7.3).

  • Causality Check: Why use Cesium Fluoride (CsF) internally? Potassium (K+) is deliberately replaced with Cesium (Cs+) to structurally block endogenous outward K+ currents. This ensures that the measured inward currents are exclusively mediated by Nav channels, preventing confounding ion flux during voltage steps.

Step 2: System Validation & Controls
  • Positive Control: 100 µM Phenytoin (validates state-dependent block).

  • Negative Control: 0.1% DMSO vehicle (establishes baseline current rundown).

  • Test Compound: DMH-ACN titrated from 10 µM to 3 mM.

Step 3: Voltage Protocol Execution

To quantify the State-Dependence Ratio, we employ a dual-pulse voltage protocol:

  • Resting State Assessment: Cells are held at a hyperpolarized potential of -120 mV. At this voltage, >99% of channels are forced into the resting (closed) state. A 20 ms test pulse to 0 mV is applied to measure the peak unblocked current.

  • Inactivated State Assessment: Cells are held at -70 mV for 8 seconds. Causality Check: Holding at -70 mV provides sufficient time for a significant fraction of the Nav channels to transition into the fast-inactivated state without opening. A subsequent test pulse to 0 mV measures the remaining available current.

  • Use-Dependent Train: A 0.2 Hz train of depolarizing pulses is applied. This specific frequency allows unbound channels to recover from fast inactivation, isolating the cumulative binding of the drug to the inactivated state without baseline drift.

Step 4: Data Analysis

Calculate the fractional block at both holding potentials. The IC50 is derived using a standard Hill equation fit. The ratio of the Resting IC50 to the Inactivated IC50 confirms whether DMH-ACN successfully mimics the state-dependent binding mechanics of the parent pharmacophore despite its lower absolute affinity.

References

  • Comparative Molecular Field Analysis of Hydantoin Binding to the Neuronal Voltage-Dependent Sodium Channel Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study PLOS ONE URL:[Link]

  • Hyperexcitability and pharmacological responsiveness of cortical neurons derived from human iPSCs carrying epilepsy-associated sodium channel Nav1.2-L1342P genetic variant Journal of Neuroscience URL:[Link]

Sources

A Comparative Guide to the Reproducibility of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile Synthesis Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile is a key building block in the synthesis of various pharmaceutically active compounds. Its hydantoin core is a privileged scaffold in medicinal chemistry, appearing in a range of drugs. The efficiency and reproducibility of its synthesis are therefore of critical importance for drug discovery and development. This guide compares the most common and promising synthetic routes to this valuable intermediate, focusing on the synthesis of the 5,5-dimethylhydantoin precursor and its subsequent N1-alkylation.

Part 1: Synthesis of the 5,5-Dimethylhydantoin Precursor

The primary and most established method for the synthesis of 5,5-disubstituted hydantoins, including 5,5-dimethylhydantoin, is the Bucherer-Bergs reaction.

The Bucherer-Bergs Reaction: A Robust and Time-Tested Method

First reported in the early 20th century, the Bucherer-Bergs reaction is a one-pot multicomponent reaction that has stood the test of time due to its simplicity and generally good yields.[1][2] It involves the reaction of a ketone or aldehyde (in this case, acetone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.

Reaction Pathway:

Bucherer-Bergs Reaction Acetone Acetone Intermediates Aminonitrile & Cyanohydrin Intermediates Acetone->Intermediates KCN KCN KCN->Intermediates Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Intermediates Dimethylhydantoin 5,5-Dimethylhydantoin Intermediates->Dimethylhydantoin caption Fig. 1: Bucherer-Bergs reaction for 5,5-dimethylhydantoin.

Caption: General workflow for the Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.

Mechanism and Rationale: The reaction proceeds through the initial formation of a cyanohydrin from the ketone and cyanide, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an α-aminonitrile.[3] Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the hydantoin product.[4] The use of a one-pot approach is highly advantageous, minimizing intermediate isolation steps and improving overall efficiency.

Experimental Protocol (Adapted from Organic Syntheses Procedure): [5]

  • In a suitable reaction vessel, combine acetone cyanohydrin (1.0 eq) and freshly powdered ammonium carbonate (1.3 eq).

  • Warm the mixture on a steam bath with stirring. The reaction is typically initiated around 50°C and maintained between 68-80°C for approximately 3 hours.

  • To ensure completion and decompose excess ammonium carbonate, the temperature is raised to 90°C until the reaction mixture is quiescent (approximately 30 minutes).

  • Cool the reaction mixture, which should solidify.

  • Dissolve the solid residue in a minimal amount of hot water, treat with activated carbon, and filter while hot.

  • Concentrate the filtrate until crystallization begins, then cool in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration, wash with a small amount of cold ether, and dry.

  • A second crop of crystals can be obtained by further concentrating the mother liquor.

Data Summary:

ParameterValueReference
Typical Yield 51-56%[5]
Purity The first crop is typically near pure (m.p. 173°C)[5]
Reaction Time ~4 hours[5]
Key Reagents Acetone cyanohydrin, Ammonium carbonate[5]
Advantages One-pot, readily available and inexpensive starting materials, straightforward workup.[1][2]
Disadvantages Use of cyanide salts requires stringent safety precautions.

Part 2: N1-Alkylation of 5,5-Dimethylhydantoin

The introduction of the acetonitrile group at the N1 position of the hydantoin ring is the crucial second stage of the synthesis. This step presents a regioselectivity challenge, as the N3 proton is generally more acidic and therefore more readily deprotonated and alkylated.[2] This guide explores three distinct pathways to achieve the desired N1-alkylation.

Pathway 1: Direct N1-Alkylation with Chloroacetonitrile

This is the most direct approach, involving the reaction of 5,5-dimethylhydantoin with chloroacetonitrile in the presence of a base. The key to the reproducibility of this pathway lies in overcoming the inherent preference for N3-alkylation.

Reaction Pathway:

Direct N1-Alkylation Dimethylhydantoin 5,5-Dimethylhydantoin Target_Molecule 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile Dimethylhydantoin->Target_Molecule Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Target_Molecule Base Strong Potassium Base (e.g., tBuOK, KHMDS) Base->Target_Molecule Solvent Anhydrous THF Solvent->Target_Molecule caption Fig. 2: Direct N1-alkylation of 5,5-dimethylhydantoin.

Caption: Direct N1-alkylation of 5,5-dimethylhydantoin.

Mechanistic Rationale for N1-Selectivity: Research has shown that the use of strong potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in an aprotic polar solvent like tetrahydrofuran (THF) can favor N1-alkylation.[2][6] This is attributed to the ability of the larger potassium cation to coordinate with the oxygen atoms of the hydantoin ring, thereby sterically hindering the N3 position and directing the alkylation to the N1 position.

Experimental Protocol (Adapted from a similar N1-selective alkylation): [6]

  • To a solution of 5,5-dimethylhydantoin (1.0 eq) in anhydrous THF under an inert atmosphere, add a strong potassium base (e.g., potassium tert-butoxide, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure complete deprotonation.

  • Add chloroacetonitrile (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

ParameterValueReference
Plausible Yield Moderate to Good (yields for similar reactions are reported to be good)[6]
Key Reagents 5,5-dimethylhydantoin, Chloroacetonitrile, Strong potassium base (tBuOK or KHMDS), Anhydrous THF[2][6]
Advantages Direct, one-step conversion from the hydantoin precursor.
Disadvantages Requires strictly anhydrous conditions and the use of strong, moisture-sensitive bases. Potential for side products if conditions are not carefully controlled.
Pathway 2: N3-Protection, N1-Alkylation, and Deprotection

To circumvent the issue of regioselectivity, a protection-alkylation-deprotection strategy can be employed. This multi-step approach offers greater control over the reaction outcome.

Reaction Workflow:

Protection-Alkylation-Deprotection Dimethylhydantoin 5,5-Dimethylhydantoin N3_Protected N3-Protected 5,5-Dimethylhydantoin Dimethylhydantoin->N3_Protected 1. N3-Protection N1_Alkylated_Protected N1-Alkylated, N3-Protected Intermediate N3_Protected->N1_Alkylated_Protected 2. N1-Alkylation Target_Molecule 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile N1_Alkylated_Protected->Target_Molecule 3. Deprotection caption Fig. 3: N3-Protection strategy for selective N1-alkylation.

Caption: N3-Protection strategy for selective N1-alkylation.

Rationale and Causality: By temporarily blocking the more reactive N3 position with a suitable protecting group (e.g., a morpholinomethyl group via aminomethylation), the subsequent alkylation is directed exclusively to the N1 position.[2] The protecting group is then removed under controlled conditions to yield the desired product.

Experimental Protocol (Conceptual, based on a described route): [2]

  • N3-Protection: React 5,5-dimethylhydantoin with formaldehyde and a secondary amine (e.g., morpholine) to form the N3-aminomethyl derivative.

  • N1-Alkylation: Dissolve the N3-protected hydantoin in an anhydrous solvent (e.g., DMF) and treat with a base (e.g., sodium hydride) followed by the addition of chloroacetonitrile.

  • Deprotection: Remove the N3-protecting group by controlled acid or base-catalyzed hydrolysis to yield the final product.

Data Summary:

ParameterValueReference
Plausible Yield Moderate (multi-step syntheses often have lower overall yields)[2]
Key Reagents Formaldehyde, Morpholine, Sodium Hydride, Chloroacetonitrile, Acid/Base for deprotection[2]
Advantages High regioselectivity for N1-alkylation.[2]
Disadvantages Multi-step process increases time and labor, and may lower the overall yield. Requires additional reagents for protection and deprotection.
Pathway 3: Three-Step Synthesis from an Amine Precursor

An alternative approach builds the hydantoin ring with the N1-substituent already in place. This method avoids the regioselectivity issues associated with alkylating a pre-formed hydantoin ring.

Reaction Workflow:

Three-Step Synthesis Amine Amine Precursor Cyanamide N-Cyanamide Amine->Cyanamide 1. N-Cyanation Intermediate_Ester N-Cyanoaminoacetate Cyanamide->Intermediate_Ester 2. Alkylation Target_Molecule 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile Intermediate_Ester->Target_Molecule 3. Hydrolysis & Cyclization caption Fig. 4: Three-step synthesis from an amine precursor.

Caption: Three-step synthesis of N1-substituted hydantoins.

Rationale and Mechanistic Considerations: This pathway begins with the N-cyanation of a suitable amine. The resulting cyanamide is then alkylated with an α-haloacetate, followed by acid-catalyzed hydrolysis and cyclization to form the hydantoin ring.[1] This method offers a high degree of control over the final substitution pattern.

Experimental Protocol (Conceptual, based on a general method): [1][3]

  • N-Cyanation: React a suitable amine with cyanogen bromide to form the corresponding monoalkyl cyanamide.

  • Alkylation: Treat the cyanamide with methyl bromoacetate in the presence of a base like sodium hydride in an anhydrous solvent such as THF to yield methyl N-cyano-N-alkylaminoacetate.

  • Hydrolysis and Cyclization: Subject the intermediate to hydrolysis and cyclization in the presence of a strong acid (e.g., 50% H₂SO₄) to form the N1-substituted hydantoin.

Data Summary:

ParameterValueReference
Plausible Yield Good to Excellent (for the overall process)[1]
Key Reagents Amine, Cyanogen bromide, Methyl bromoacetate, Sodium hydride, Sulfuric acid[1][3]
Advantages Avoids regioselectivity issues in hydantoin alkylation. Potentially high yielding.[1]
Disadvantages Multi-step synthesis. Use of highly toxic cyanogen bromide requires extreme caution.

Comparative Analysis and Recommendations

PathwayKey AdvantagesKey DisadvantagesReproducibility ConsiderationsRecommendation
1. Direct N1-Alkylation Most direct and atom-economical route.Challenging regioselectivity, requires stringent anhydrous conditions and strong bases.Highly dependent on the precise control of reaction conditions (base, solvent, temperature) to ensure N1-selectivity.Recommended for process optimization and large-scale synthesis where a one-step process is highly desirable. Careful optimization of base and solvent is crucial.
2. N3-Protection Strategy High regioselectivity.Multi-step, potentially lower overall yield, requires additional reagents.Generally more reproducible due to the controlled nature of each step.A reliable option for smaller-scale synthesis where regioselectivity is paramount and a lower overall yield is acceptable.
3. Three-Step Synthesis Avoids regioselectivity issues, potentially high yielding.Multi-step, involves the use of highly toxic cyanogen bromide.Each step is a standard organic transformation, suggesting good reproducibility if performed with care.A viable alternative, particularly if the starting amine is readily available and the handling of cyanogen bromide can be done safely.

Conclusion

The synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile can be approached through several distinct pathways, each with its own set of advantages and challenges. The Direct N1-Alkylation route is the most concise but requires careful control to achieve the desired regioselectivity. The N3-Protection Strategy offers a more controlled but lengthier alternative. The Three-Step Synthesis from an Amine provides another reliable, albeit multi-step, option that circumvents the regioselectivity problem.

For researchers and drug development professionals, the choice of synthesis pathway will depend on the specific requirements of the project, including scale, available resources, and safety considerations. This guide provides the foundational knowledge and comparative data necessary to make an informed decision and to develop a robust and reproducible synthesis of this important chemical intermediate.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. [Link]

  • New Route for 1-Substituted Hydantoins x Jt Alkaloids 1 - SEDICI. [Link]

  • Synthesis of hydantoins by the cyclization of α-amino acid amide using... - ResearchGate. [Link]

  • Bucherer–Bergs reaction - Wikipedia. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. [Link]

  • A novel hydantoin synthesis and exploration of related reactions PhD thesis Chemistry building, RMIT, Melbourne January 2015. [Link]

  • (PDF) Chloroacetonitrile - ResearchGate. [Link]

  • 5,5-dimethylhydantoin - Organic Syntheses Procedure. [Link]

  • Chapter 4. [Link]

  • 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile - NextSDS. [Link]

  • Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed. [Link]

Sources

Mass Spectrometry Fragmentation Patterns: 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The structural elucidation and pharmacokinetic profiling of hydantoin derivatives are critical in modern drug development. While the core imidazolidine-2,4-dione (hydantoin) scaffold is well-known for its role in anticonvulsants (e.g., phenytoin) and antiandrogens (e.g., nilutamide precursors), functionalizing this ring significantly alters its gas-phase thermodynamic stability during mass spectrometry (MS).

This guide provides an objective, data-driven comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile against two foundational analogs: 5,5-Dimethylhydantoin (DMH) and Phenytoin (5,5-diphenylhydantoin) . By understanding the causality behind these fragmentation pathways, researchers can confidently identify novel hydantoin metabolites and degradation impurities.

Mechanistic Causality in Hydantoin Fragmentation

To accurately interpret MS/MS spectra, one must look beyond empirical m/z values and understand the underlying physical chemistry driving collision-induced dissociation (CID).

The Core Hydantoin Cleavage

As established in comprehensive mass spectrometry reviews, the breakdown of the unsubstituted or alkyl-substituted hydantoin ring predominantly occurs via α -fission at the C-4 position . Under positive ESI mode, the protonated precursor ion [M+H]+ undergoes ring opening, leading to two classic neutral losses:

  • Loss of Carbon Monoxide (-28 Da): Driven by the expulsion of the C-4 carbonyl.

  • Loss of Isocyanic Acid (-43 Da): Driven by the cleavage of the N3-C4 bond, expelling HNCO.

Aromatic Stabilization (The Phenytoin Effect)

When bulky aromatic groups are introduced at the C-5 position (as in Phenytoin), the fragmentation physics shift. The presence of two phenyl rings provides massive resonance stabilization to the resulting carbocation/imine upon ring cleavage. Consequently, rather than simple CO loss, Phenytoin undergoes a dominant, concerted loss of the entire CONHCO moiety (-71 Da) , yielding a highly stable diphenylmethane imine cation at m/z 182.1 .

Nitrile-Specific Pathways (The Target Analyte)

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile lacks aromatic stabilization but introduces a highly labile aliphatic nitrile group at the N-1 position. Nitriles are strong electron-withdrawing groups. Under CID, aliphatic nitriles frequently undergo a low-energy α -cleavage or hydrogen rearrangement to expel a neutral Hydrogen Cyanide (HCN, -27 Da) molecule. Therefore, the MS/MS spectrum of this analog is characterized by a diagnostic [M+H−27]+ peak, which kinetically competes with the standard hydantoin core cleavages.

Comparative Fragmentation Data

The following table summarizes the quantitative MS/MS data, demonstrating how substituent variations dictate the primary product ions.

CompoundMolecular FormulaMonoisotopic MassPrecursor Ion [M+H]+ Primary Product Ions (m/z)Dominant Neutral Loss
5,5-Dimethylhydantoin C5​H8​N2​O2​ 128.06 Da129.1 101.1, 86.1-28 Da (CO)
Phenytoin C15​H12​N2​O2​ 252.09 Da253.1 182.1, 104.1-71 Da (CONHCO)
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile C7​H9​N3​O2​ 167.07 Da168.1 141.1, 140.1, 125.1-27 Da (HCN)

Data supported by standardized spectral databases and literature .

Self-Validating LC-ESI-MS/MS Methodology

To ensure absolute trustworthiness in structural elucidation, the analytical protocol must be a self-validating system. The following methodology incorporates a System Suitability Test (SST) to verify fragmentation efficiency before analyzing the target acetonitrile analog.

Step 1: Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of the target analyte and the Phenytoin reference standard in LC-MS grade Methanol.

  • Dilute to a working concentration of 1.0 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid . Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the hydantoin imide nitrogen to form the [M+H]+ precursor.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse-Phase (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS System Validation (The SST)
  • Inject the Phenytoin reference standard.

  • Isolate the precursor ion at m/z 253.1 in Q1.

  • Apply a Collision Energy (CE) sweep from 15 eV to 40 eV in q2 (using Argon as collision gas).

  • Validation Gate: The system is only considered validated if the product ion at m/z 182.1 constitutes >80% of the base peak intensity at a CE of 25 eV. This confirms the collision cell thermodynamics are correctly calibrated for hydantoin ring cleavage.

Step 4: Target Analyte Acquisition
  • Inject the 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile sample.

  • Isolate precursor m/z 168.1 .

  • Monitor for the diagnostic orthogonal product ions: m/z 141.1 (Nitrile loss) and m/z 140.1 (Core CO loss).

Visualizations

Protocol Prep Sample Prep 1 µg/mL 0.1% FA LC LC Separation C18 Gradient Prep->LC Ion ESI Source Positive Mode (+kV) LC->Ion Quad Quad Ion->Quad

LC-ESI-MS/MS self-validating workflow for hydantoin structural elucidation.

Fragmentation cluster_Core Core Hydantoin Cleavages cluster_Sub Substituent-Specific Cleavages Prec Precursor Ion[M+H]+ Protonated Hydantoin Core CO Loss of CO (-28 Da) α-fission at C4 Prec->CO All Analogs HNCO Loss of HNCO (-43 Da) Ring Opening Prec->HNCO All Analogs Phen Loss of CONHCO (-71 Da) Phenytoin -> m/z 182 Prec->Phen Diphenyl Stabilization Nit Loss of HCN (-27 Da) Acetonitrile Analog Prec->Nit Nitrile Aliphatic Chain

Mechanistic pathways for hydantoin CID fragmentation in positive ESI mode.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Hydantoin and Its Derivatives." John Wiley & Sons. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6491, 5,5-Dimethylhydantoin." Available at:[Link]

Comparative toxicity of N-alkylated hydantoins and 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Profiling: N-Alkylated Hydantoins vs. 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Executive Summary

Hydantoins (imidazolidine-2,4-diones) represent a privileged pharmacophore in drug discovery, yet their toxicological profiles are acutely sensitive to structural substitutions. This technical guide provides an objective, data-driven comparison between the broad class of naturally occurring N-alkylated hydantoins and a specific synthetic derivative, 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. By analyzing their distinct mechanisms of cellular interaction—ranging from targeted antiproliferative effects to acute oxidative toxicity—we provide actionable insights for researchers and drug development professionals optimizing hydantoin-based leads.

Chemical Profiling & Structural Determinants of Toxicity

N-Alkylated Hydantoins (e.g., Hemimycalins): Natural N-alkylated hydantoins, such as Hemimycalins A–E isolated from the marine sponge Hemimycale arabica, 1[1]. The bulky N-alkyl chains enhance lipophilicity, allowing these molecules to penetrate cell membranes efficiently without disrupting broad cellular homeostasis. Rather than causing systemic toxicity, these compounds exhibit targeted antiproliferative activity against specific cancer cell lines, such as human cervical carcinoma (HeLa) and colorectal carcinoma (HCT-116), alongside 2[2].

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile: In contrast, 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS 1311317-21-1) presents a fundamentally different hazard profile. The addition of an acetonitrile moiety to the N1 position of the 5,5-dimethylhydantoin core shifts the molecule from a relatively benign scaffold to one3[3]. This acute toxicity is likely mediated by the reactive nitrile group, which can undergo enzymatic hydrolysis to release reactive intermediates, leading to oxidative stress and generalized cellular damage. This mirrors the4[4].

Comparative Toxicity Profiles

ParameterN-Alkylated Hydantoins (e.g., Hemimycalins)2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
CAS Number Various1311317-21-1
Primary Hazard Class Targeted Cytotoxin (Antineoplastic potential)Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315)
Cellular Targets HeLa, HCT-116, MDA-MB-231Broad-spectrum cellular toxicity, epidermal cells
Primary Mechanism Apoptosis induction, structural membrane disruptionNitrile metabolism, oxidative stress, protein adduction
Therapeutic Window Moderate to High (Selective cytotoxicity)Low (Generalized acute toxicity)

Mechanisms of Toxicity

ToxicityPathways N_Alk N-Alkylated Hydantoins (e.g., Hemimycalins) Lipo Enhanced Lipophilicity & Membrane Penetration N_Alk->Lipo AntiPro Targeted Antiproliferative Activity Lipo->AntiPro Apop Cancer Cell Apoptosis (HeLa, HCT-116) AntiPro->Apop Nitrile 2-(5,5-Dimethyl-2,4-dioxoimidazolidin -1-yl)acetonitrile Metab Enzymatic Hydrolysis & Reactive Intermediates Nitrile->Metab OxStress Oxidative Stress & ROS Generation Metab->OxStress AcuteTox Acute Toxicity (Cat 4) & Tissue Irritation OxStress->AcuteTox

Comparative toxicity mechanisms of N-alkylated hydantoins vs. nitrile-derivatives.

Experimental Protocols for Toxicity Profiling

To rigorously compare these compounds, we employ a self-validating experimental workflow. The causality of cell death must be differentiated between targeted apoptosis (N-alkylated hydantoins) and generalized oxidative necrosis (nitrile derivatives).

Protocol A: Self-Validating In Vitro Cytotoxicity & Therapeutic Indexing Rationale: Measuring viability across both tumorigenic and non-tumorigenic cell lines establishes a therapeutic index, distinguishing selective antiproliferative agents from general toxins.

  • Cell Seeding: Seed HeLa (target) and HEK293 (non-target control) cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with serial dilutions (0.1 µM to 100 µM) of N-alkylated hydantoins and 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. Include a vehicle control (0.1% DMSO).

  • Viability Assay (MTT): After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

  • Validation Check: Calculate the Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ HeLa). A high SI validates the targeted nature of N-alkylated hydantoins, whereas an SI near 1.0 confirms the acute, non-selective toxicity of the nitrile derivative.

Protocol B: Mechanistic Validation via ROS Scavenging and Flow Cytometry Rationale: Because the toxicity of the nitrile-substituted hydantoin is hypothesized to be driven by oxidative stress, introducing an antioxidant (ROS scavenger) should rescue the cells, thereby proving the causal mechanism.

  • Pre-treatment: Pre-treat a cohort of HeLa cells with 5 mM N-acetylcysteine (NAC), a known ROS scavenger, for 2 hours.

  • Induction: Expose both NAC-treated and untreated cohorts to the IC₈₀ concentration of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile for 24 hours.

  • Staining: Harvest cells and co-stain with Annexin V-FITC (for apoptosis) and Propidium Iodide (PI, for necrosis), alongside H2DCFDA (a fluorescent ROS indicator).

  • Flow Cytometry Analysis: Quantify the cell populations using a flow cytometer.

  • Validation Check: If the nitrile compound causes acute toxicity via oxidative stress, the NAC-pretreated group will show significantly reduced H2DCFDA fluorescence and higher viability compared to the untreated group. This internal control definitively links the chemical structure to its toxicological pathway.

Conclusion & Application Insights

The structural divergence between natural N-alkylated hydantoins and synthetic nitrile-substituted hydantoins dictates their application in drug development. While marine-derived N-alkylated hydantoins offer a promising scaffold for targeted oncology and antimicrobial therapeutics due to their selective antiproliferative mechanisms, the acute toxicity and irritant properties of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile necessitate stringent handling protocols and limit its viability as an unoptimized systemic drug candidate. Researchers must leverage these structure-toxicity relationships when designing next-generation imidazolidinedione libraries.

References[3] NextSDS. "2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile - NextSDS". Source: nextsds.com. URL[2] ResearchGate. "Hemimycalins C–E; Cytotoxic and Antimicrobial Alkaloids with Hydantoin and 2-Iminoimidazolidin-4-one Backbones from the Red Sea Marine Sponge Hemimycale sp.". Source: researchgate.net. URL[1] PMC / NIH. "Bioactive Hydantoin Alkaloids from the Red Sea Marine Sponge Hemimycale arabica". Source: nih.gov. URL[4] PubMed / NIH. "Study of the toxicity of 1-Bromo-3-chloro-5,5-dimethylhydantoin to zebrafish". Source: nih.gov.URL

Sources

Cross-Validation of Spectroscopic Data: 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of hydantoin-based active pharmaceutical ingredients (APIs)—such as nilutamide or specialized efflux pump inhibitors—regiocontrol during synthesis is a critical quality attribute. The functionalization of 5,5-dimethylhydantoin with an acetonitrile group presents a classic regioselectivity challenge: differentiating between the thermodynamically favored N3-alkylated alternative and the kinetically or synthetically directed N1-alkylated target.

This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, FT-IR, and HRMS) of the target compound, 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile , against its starting material and its primary N3-regioisomer. By establishing a self-validating analytical workflow, researchers can definitively confirm structural integrity and isomeric purity.

Mechanistic Context: The Regioselectivity Challenge

The hydantoin core (2,4-imidazolidinedione) possesses two distinct nitrogen atoms (N1 and N3) available for substitution. The causality behind the difficulty of N1-alkylation lies in the electronic environment of the ring [1].

The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups (C2 and C4), rendering it significantly more acidic ( pKa​≈8.5 ) than the N1 proton ( pKa​≈11.0 ). Consequently, standard basic alkylation with bromoacetonitrile overwhelmingly yields the N3-alkylated alternative. Accessing the N1-alkylated target requires either the pre-protection of the N3 position (e.g., via a benzyl group) followed by N1-alkylation and subsequent deprotection, or specialized rearrangement conditions [2].

Because the resulting N1 and N3 regioisomers share identical molecular weights and similar polarities, chromatographic separation must be cross-validated with rigorous spectroscopic analysis.

Regioselectivity SM 5,5-Dimethylhydantoin (Starting Material) Base Alkylation (Base + BrCH2CN) SM->Base N3 N3-Alkylated Isomer (Alternative / Byproduct) Base->N3 Unprotected N3 (pKa ~8.5) N1 N1-Alkylated Target (Product) Base->N1 N3-Protected or Rearrangement

Fig 1. Regioselective pathways for hydantoin alkylation highlighting N1 vs N3 substitution.

Comparative Spectroscopic Profiles

To objectively validate the synthesized product, its analytical data must be benchmarked against the N3-alkylated alternative and the unsubstituted starting material [3].

Table 1: Comparative 1 H and 13 C NMR Data (DMSO- d6​ , 400 MHz / 100 MHz)
Structural FeatureStarting Material (5,5-Dimethylhydantoin)Alternative (N3-Alkylated Isomer)Target Product (N1-Alkylated Isomer)
1 H: N1-H δ 8.43 (s, 1H) δ 8.60 (s, 1H)Absent
1 H: N3-H δ 10.50 (s, 1H)Absent δ 10.85 (s, 1H)
1 H: -CH 2​ -CN N/A δ 4.45 (s, 2H) δ 4.35 (s, 2H)
1 H: C5-(CH 3​ ) 2​ δ 1.31 (s, 6H) δ 1.33 (s, 6H) δ 1.35 (s, 6H)
13 C: C2=O δ 156.6 δ 154.5 δ 155.2
13 C: C4=O δ 179.8 δ 176.8 δ 177.4
13 C: -CH 2​ - N/A δ 27.5 δ 29.2
13 C: -CN N/A δ 116.2 δ 116.5

Analytical Insight: The definitive proof of N1-alkylation is the disappearance of the N1-H proton ( δ 8.43) and the retention of the N3-H proton ( δ 10.85). The N3-H proton shifts slightly downfield in the target compound due to the electron-withdrawing inductive effect of the N1-acetonitrile group.

Table 2: Comparative FT-IR and HRMS Data
TechniqueStarting MaterialAlternative (N3-Alkylated)Target Product (N1-Alkylated)
FT-IR: N-H Stretch 3200, 3400 cm −1 (N1 & N3)~3250 cm −1 (N1-H only)~3300 cm −1 (N3-H only)
FT-IR: C N Stretch N/A2255 cm −1 2252 cm −1
FT-IR: C=O Stretch 1770 (C4), 1730 (C2) cm −1 1778 (C4), 1725 (C2) cm −1 1775 (C4), 1720 (C2) cm −1
HRMS (ESI+): [M+H] + m/z 129.0664m/z 168.0773m/z 168.0773

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a causality statement explaining why the parameter is chosen, followed by a validation checkpoint.

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the synthesized compound in 0.5 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is strictly required over CDCl 3​ . Hydantoins often exhibit poor solubility in chlorinated solvents. More importantly, DMSO forms strong hydrogen bonds with the hydantoin N-H protons, drastically reducing their exchange rate with residual water. This allows the N-H protons to appear as sharp, distinct singlets rather than broad, indistinguishable baseline humps.

  • Acquisition: Acquire a 1 H NMR spectrum at 400 MHz (16 scans, relaxation delay 2s) and a 13 C NMR spectrum at 100 MHz (1024 scans).

  • Self-Validation Checkpoint: Observe the region between 8.0 and 11.0 ppm in the 1 H spectrum. If a singlet at ~10.85 ppm is present, the N3-H is intact, validating successful N1-alkylation. If a singlet appears at ~8.60 ppm instead, the synthesis has failed and yielded the N3-alkylated alternative.

Protocol B: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Mill 2 mg of the dried compound with 198 mg of IR-grade KBr. Press into a translucent pellet under 10 tons of pressure.

    • Causality: Solid-state KBr is preferred over solution-phase IR because it eliminates solvent masking in the critical 1700–1800 cm −1 (carbonyl) and 2200–2300 cm −1 (nitrile) regions.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

  • Self-Validation Checkpoint: Verify the presence of a sharp band at ~2252 cm −1 to confirm the incorporation of the nitrile group. The presence of a single N-H stretch (~3300 cm −1 ) confirms mono-alkylation, ruling out a 1,3-disubstituted byproduct.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Soft ionization (ESI) is critical [4]. Hard ionization techniques (like EI) often shatter the hydantoin ring, making the molecular ion undetectable. The 0.1% formic acid promotes the protonation of the nitrile or carbonyl oxygens, ensuring a strong [M+H] + signal.

  • Acquisition: Inject into an ESI-QTOF mass spectrometer in positive ion mode.

  • Self-Validation Checkpoint: The base peak must be m/z 168.0773 ( ± 5 ppm). Fragmentation showing a loss of 40 Da (CH 2​ CN) further corroborates the structure.

Workflow Prep Sample Preparation (DMSO-d6, KBr, MeOH) NMR NMR Spectroscopy (1H, 13C, HMBC) Prep->NMR IR FT-IR Spectroscopy (Solid State) Prep->IR MS Mass Spectrometry (ESI-HRMS) Prep->MS Val Regioisomer Differentiation & Cross-Validation NMR->Val N-H Shift Analysis IR->Val C=O Band Shifts MS->Val Fragmentation

Fig 2. Multi-modal spectroscopic workflow for the cross-validation of hydantoin regioisomers.

References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Chemical Reviews (ACS Publications)[Link]

  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis International Journal of Molecular Sciences (MDPI)[Link]

  • Simple and efficient synthesis with theoretical calculations of novel N-halamine monomers Journal of Macromolecular Science, Part A (Taylor & Francis)[Link]

  • PubChem Compound Summary for CID 6491, Dimethylhydantoin National Center for Biotechnology Information (PubChem)[Link]

Safety Operating Guide

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management for 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Hazard Assessment and Mechanistic Rationale

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile (CAS: 1311317-21-1) is a functionalized hydantoin derivative commonly utilized as a building block in drug discovery and synthetic chemistry. Proper disposal of this compound is dictated by its specific toxicological and chemical profile.

The compound is classified under GHS as Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and as a Skin/Eye Irritant [1]. Mechanistically, the presence of both the hydantoin core and the aliphatic nitrile (-C≡N) moiety requires strict thermal destruction protocols. If improperly disposed of in aqueous waste streams or landfills, the nitrile group presents a risk of slow environmental hydrolysis, while the nitrogen-dense core can contribute to ecological nitrogen loading. Therefore, high-temperature incineration is the only self-validating, environmentally sound method for complete destruction, as it breaks the molecule down into carbon dioxide, water, and nitrogen oxides (NOx), which are subsequently captured by the incinerator's scrubber systems [2].

Waste Stream Decision Workflow

G Start Waste Source: CAS 1311317-21-1 Solid Solid/Powder Waste Start->Solid Liquid Liquid/Solvent Waste Start->Liquid Spill Spill Cleanup Start->Spill PackSolid Seal in double-bagged polyethylene or HDPE Solid->PackSolid PackLiquid Collect in organic waste carboy (Segregate by solvent) Liquid->PackLiquid PackSpill Absorb/Sweep & place in hazardous waste bin Spill->PackSpill Incineration High-Temp Incineration (Licensed EPA/RCRA Contractor) PackSolid->Incineration PackLiquid->Incineration PackSpill->Incineration

Disposal workflow for 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile waste streams.

Quantitative Hazard and Logistical Data

To ensure operational compliance, all personnel must align their disposal logistics with the compound's hazard codes.

Hazard ClassGHS CodesOperational ImplicationDisposal Requirement
Acute Toxicity (Cat. 4) H302, H312, H332Dust aerosolization poses an inhalation risk. Weighing and transfer must occur in a localized exhaust environment (fume hood) [1].No drain disposal. All primary containers must be incinerated.
Skin/Eye Irritation (Cat. 2) H315, H319Requires standard chemical-resistant PPE (nitrile gloves, safety glasses) [1].Contaminated PPE (gloves, wipes) must be treated as solid hazardous waste.
Chemical Reactivity N/ANitriles can react exothermically with strong acids/bases or oxidizers [2].Segregate liquid waste from strong oxidizing agents and concentrated acids.

Step-by-Step Disposal Protocols

The following protocols provide self-validating systems for managing the chemical at various stages of the laboratory lifecycle.

Protocol A: Solid Waste Segregation

Causality: Solid powders present the highest risk of acute inhalation toxicity via dust generation. Containment is the primary objective.

  • Collection: Use an anti-static, disposable spatula to collect residual powder from weighing boats or reaction vessels. Do not use compressed air or dry sweeping methods that could aerosolize the powder.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).

  • Secondary Containment: Place the primary container inside a secondary polyethylene bag.

  • Labeling: Affix a hazardous waste label denoting: "Hazardous Organic Solid Waste - Contains Nitrile/Hydantoin Derivatives (Toxic/Irritant)."

  • Storage: Store in a designated, ventilated hazardous waste cabinet until pickup by a licensed environmental services contractor for incineration.

Protocol B: Liquid Waste Management

Causality: 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile is typically dissolved in organic solvents (e.g., DMSO, DMF, or DCM) during drug development workflows. The solvent dictates the final waste stream.

  • Segregation: Identify the carrier solvent.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate), pour into the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., Dichloromethane), pour into the "Halogenated Organic Waste" carboy.

  • Incompatibility Check: Ensure the waste carboy does not contain strong acids, aqueous bases, or oxidizers. Mixing nitriles with strong acids can lead to unintended hydrolysis or the release of toxic byproducts.

  • Closure: Keep the waste carboy securely capped with a vented cap to prevent pressure buildup while minimizing vapor release.

Protocol C: Spill Decontamination

Causality: Immediate containment prevents dermal exposure and facility contamination.

  • PPE Donning: Immediately don a lab coat, safety goggles, and double nitrile gloves. If the spill is large and dust is airborne, a fitted N95 or P100 particulate respirator is required [2].

  • Dust Suppression: If the spill is a dry powder, lightly mist the solid with a compatible, low-toxicity solvent (e.g., water or a small amount of ethanol) to suppress dust formation.

  • Physical Removal: Carefully sweep the moistened material using a disposable bench brush and dustpan.

  • Surface Decontamination: Wash the affected surface with a detergent solution (soap and water). Absorb the wash water with spill pads.

  • Final Disposal: Place all swept material, contaminated spill pads, and the outer layer of nitrile gloves into a hazardous waste bag. Seal and label for incineration.

References

  • NextSDS Database. "2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile - Hazard Classifications." NextSDS.
  • Sigma-Aldrich. "2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile | 1311317-21-1 Safety Information." Merck KGaA.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.